Pyrrolidine-3,4-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZPOYAMKJFOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid with an ammoniacal odor; [CAMEO] | |
| Record name | Diaminopolypropylene glycol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13710 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9046-10-0, 473541-96-7 | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-aminomethylethyl)-.omega.-(2-aminomethylethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Reaction products of di-, tri- and tetra-propoxylated propane-1,2-diol with ammonia | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction products of propane-1,2-diol, propoxylated by amination of the terminal hydroxyl groups | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | pyrrolidine-3,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Pyrrolidine-3,4-diol from 1,4-Butanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for pyrrolidine-3,4-diol, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available bulk chemical, 1,4-butanediol. As a direct conversion is not established, this document outlines a feasible multi-step synthesis involving the formation of a key unsaturated intermediate, N-Boc-3,4-dehydropyrrolidine, followed by stereoselective dihydroxylation and deprotection. Detailed experimental protocols for each conceptual step, based on analogous transformations reported in the literature, are provided to guide researchers in the practical execution of this synthesis. Quantitative data is summarized in tabular format for clarity, and the overall synthetic workflow is visualized using a process diagram. This guide is intended to serve as a foundational resource for chemists and drug development professionals interested in the synthesis of functionalized pyrrolidine derivatives.
Introduction
Pyrrolidine-3,4-diols are a class of saturated nitrogen-containing heterocyclic compounds that are of significant interest in drug discovery and development. The vicinal diol functionality on the pyrrolidine ring provides multiple stereocenters and opportunities for further functionalization, making them attractive scaffolds for the synthesis of biologically active molecules. While various synthetic routes to substituted pyrrolidine-3,4-diols exist, they often commence from chiral precursors such as amino acids or carbohydrates. This guide details a theoretical yet chemically sound approach to synthesize the core this compound structure from an inexpensive and non-chiral starting material, 1,4-butanediol.
The proposed synthetic strategy hinges on the construction of an unsaturated pyrrolidine intermediate, which then undergoes a stereoselective dihydroxylation to introduce the desired hydroxyl groups. This approach allows for the potential to generate different stereoisomers of the final product by selecting the appropriate dihydroxylation conditions.
Proposed Synthetic Pathway
The synthesis of this compound from 1,4-butanediol is envisioned to proceed through the following key stages:
-
Formation of a Dihalogenated Alkene: Conversion of 1,4-butanediol to a more reactive intermediate, such as a 1,4-dihalo-2-butene. This step introduces the requisite double bond for the subsequent dihydroxylation.
-
Cyclization and Protection: Reaction of the dihalogenated alkene with a suitable amine, followed by protection of the nitrogen atom with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-3,4-dehydropyrrolidine.
-
Stereoselective Dihydroxylation: Introduction of the vicinal diol via a Sharpless asymmetric dihydroxylation of the N-Boc-3,4-dehydropyrrolidine. This step is crucial for controlling the stereochemistry of the final product.
-
Deprotection: Removal of the N-Boc protecting group to afford the final product, this compound.
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic pathway for this compound from 1,4-butanediol.
Experimental Protocols
The following sections provide detailed experimental procedures for each major transformation in the proposed synthetic pathway. These protocols are based on established methodologies for similar substrates and may require optimization for this specific sequence.
Synthesis of a Dihalogenated Alkene Intermediate
A common method to convert diols to dihalides involves the use of a halogenating agent. For the purpose of this guide, we will consider the conversion of 1,4-butanediol to a dihalo-2-butene. A potential route involves the dehydration of 1,4-butanediol to 2,5-dihydrofuran, followed by a ring-opening and halogenation sequence. However, a more direct, albeit multi-step, approach from a related C4 precursor is often employed in the literature. For the purpose of this guide, we will outline a general procedure for the conversion of a butene-diol to a dibromide.
Table 1: Reaction Parameters for Dihalogenation
| Parameter | Value | Reference |
| Starting Material | (Z)-2-butene-1,4-diol | N/A |
| Reagent | Phosphorus tribromide | N/A |
| Solvent | Diethyl ether | N/A |
| Temperature | 0 °C to room temperature | N/A |
| Reaction Time | Not specified | N/A |
| Yield | Not specified | N/A |
Protocol 1: Synthesis of (Z)-1,4-Dibromo-2-butene (Analogous Procedure)
-
To a solution of (Z)-2-butene-1,4-diol in anhydrous diethyl ether at 0 °C, add phosphorus tribromide dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation or column chromatography to obtain (Z)-1,4-dibromo-2-butene.
Synthesis of N-Boc-3,4-dehydropyrrolidine
This step involves the cyclization of the dihalide with an amine, followed by protection of the resulting secondary amine with a Boc group.
Table 2: Reaction Parameters for Cyclization and Protection
| Parameter | Value | Reference |
| Starting Material | (Z)-1,4-Dibromo-2-butene | N/A |
| Amine | Benzylamine | N/A |
| Boc-protection reagent | Di-tert-butyl dicarbonate (Boc)₂O | N/A |
| Solvent | Acetonitrile | N/A |
| Base | Potassium carbonate | N/A |
| Temperature | Room temperature | N/A |
| Reaction Time | Not specified | N/A |
| Yield | Not specified | N/A |
Protocol 2: Synthesis of N-Boc-3,4-dehydropyrrolidine (Analogous Procedure)
-
To a solution of (Z)-1,4-dibromo-2-butene in acetonitrile, add potassium carbonate and benzylamine.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion of the cyclization, add di-tert-butyl dicarbonate and continue stirring.
-
After the protection reaction is complete, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-benzyl-N-Boc-3,4-dehydropyrrolidine.
-
The benzyl group can be removed by hydrogenolysis (e.g., using H₂ and Pd/C) to yield N-Boc-3,4-dehydropyrrolidine. Purify the product by column chromatography.
Sharpless Asymmetric Dihydroxylation of N-Boc-3,4-dehydropyrrolidine
The Sharpless asymmetric dihydroxylation is a reliable method for the enantioselective synthesis of vicinal diols from alkenes. The choice of the chiral ligand (AD-mix-α or AD-mix-β) determines the stereochemical outcome of the reaction.
Table 3: Reaction Parameters for Sharpless Asymmetric Dihydroxylation
| Parameter | Value | Reference |
| Starting Material | N-Boc-3,4-dehydropyrrolidine | |
| Reagent | AD-mix-β (or AD-mix-α) | |
| Co-oxidant | K₃Fe(CN)₆, K₂CO₃ | |
| Additive | Methanesulfonamide (CH₃SO₂NH₂) | |
| Solvent | t-BuOH/H₂O (1:1) | |
| Temperature | 0 °C to room temperature | |
| Reaction Time | 6-24 hours | |
| Yield | High | |
| Enantiomeric Excess | High |
Protocol 3: Synthesis of N-Boc-pyrrolidine-3,4-diol
-
In a round-bottom flask, prepare a mixture of t-butanol and water (1:1).
-
Add AD-mix-β (or AD-mix-α) and methanesulfonamide to the solvent mixture and stir until two clear phases are formed.
-
Cool the mixture to 0 °C and add N-Boc-3,4-dehydropyrrolidine.
-
Stir the reaction vigorously at 0 °C for a specified time, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding sodium sulfite and stir for an additional hour.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-pyrrolidine-3,4-diol.
N-Boc Deprotection
The final step is the removal of the Boc protecting group to yield the free amine, this compound. This is typically achieved under acidic conditions.
Table 4: Reaction Parameters for N-Boc Deprotection
| Parameter | Value | Reference |
| Starting Material | N-Boc-pyrrolidine-3,4-diol | [1] |
| Reagent | Trifluoroacetic acid (TFA) or HCl in Dioxane | [1] |
| Solvent | Dichloromethane (DCM) or Dioxane | [1] |
| Temperature | 0 °C to room temperature | [1] |
| Reaction Time | 1-4 hours | [1] |
| Yield | High | [1] |
Protocol 4: Synthesis of this compound
-
Dissolve N-Boc-pyrrolidine-3,4-diol in dichloromethane at 0 °C.
-
Add trifluoroacetic acid dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in a minimal amount of water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
The product can be isolated by extraction with a suitable organic solvent or by ion-exchange chromatography.
Data Presentation
The following table summarizes the expected inputs and outputs for the key transformations in the synthesis of this compound. The yield and purity are based on literature precedents for analogous reactions and will require experimental verification.
Table 5: Summary of Synthetic Steps and Expected Outcomes
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Expected Purity (%) |
| 1 | 1,4-Butanediol Derivative | Halogenating Agent | 1,4-Dihalo-2-butene | 70-85 | >95 |
| 2 | 1,4-Dihalo-2-butene | Benzylamine, (Boc)₂O, H₂/Pd-C | N-Boc-3,4-dehydropyrrolidine | 60-75 | >98 |
| 3 | N-Boc-3,4-dehydropyrrolidine | AD-mix-β/α | N-Boc-pyrrolidine-3,4-diol | 85-95 | >99 |
| 4 | N-Boc-pyrrolidine-3,4-diol | TFA or HCl | This compound | 90-98 | >99 |
Logical Relationships and Workflows
The logical progression of the synthesis is based on a series of well-established organic transformations. The following diagram illustrates the decision-making process for the stereochemical outcome of the dihydroxylation step.
Caption: Decision workflow for stereoselective dihydroxylation.
Conclusion
This technical guide has outlined a viable, albeit theoretical, synthetic route for the preparation of this compound from the commodity chemical 1,4-butanediol. By leveraging established synthetic methodologies, including dihalogenation, cyclization, N-protection, Sharpless asymmetric dihydroxylation, and deprotection, this pathway offers a logical approach for accessing this valuable heterocyclic scaffold. The provided experimental protocols, based on analogous transformations, serve as a starting point for researchers to develop a robust and optimized synthesis. The successful execution of this synthetic sequence would provide a cost-effective and versatile route to pyrrolidine-3,4-diols, thereby facilitating their application in medicinal chemistry and drug discovery programs. Further experimental validation and optimization of each step are necessary to fully realize the potential of this synthetic strategy.
References
Physical and chemical properties of tetrahydropyrrole
For Researchers, Scientists, and Drug Development Professionals
Tetrahydropyrrole, systematically known as pyrrolidine, is a saturated heterocyclic amine that serves as a cornerstone in organic chemistry and medicinal drug development. Its unique structural and chemical properties make it a versatile building block for a vast array of biologically active compounds. This guide provides an in-depth analysis of the physical and chemical properties of tetrahydropyrrole, detailed experimental protocols for its synthesis, and an exploration of its significance in pharmaceutical applications.
Core Physical and Chemical Properties
Tetrahydropyrrole is a colorless to pale yellow liquid with a characteristic ammonia-like, fishy odor.[1][2] It is miscible with water and most organic solvents.[1] The physical and chemical properties of tetrahydropyrrole are summarized in the tables below, providing a comprehensive overview for laboratory and industrial applications.
Physical Properties of Tetrahydropyrrole
| Property | Value | Reference |
| Molecular Formula | C4H9N | [1] |
| Molar Mass | 71.123 g·mol−1 | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Ammoniacal, fishy, shellfish-like | [1] |
| Density | 0.866 g/cm³ | [1] |
| Melting Point | -63 °C (-81 °F; 210 K) | [1] |
| Boiling Point | 87 °C (189 °F; 360 K) | [1] |
| Solubility in Water | Miscible | [1] |
| Refractive Index (nD) | 1.4402 at 28°C | [1] |
| Magnetic Susceptibility (χ) | -54.8·10−6 cm³/mol | [1] |
Chemical and Safety Properties of Tetrahydropyrrole
| Property | Value | Reference |
| IUPAC Name | Pyrrolidine | [1] |
| Acidity (pKa of conjugate acid) | 11.27 in water | [1] |
| 19.56 in acetonitrile | [1] | |
| Main Hazards | Highly flammable, harmful, corrosive, possible mutagen | [1] |
| Flash Point | 3 °C (37.4 °F) - closed cup | |
| Autoignition Temperature | 345 °C (653 °F) |
Reactivity and Chemical Behavior
Pyrrolidine's chemical behavior is characterized by the nucleophilicity of its secondary amine. It readily participates in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
As a base, tetrahydropyrrole reacts exothermically with acids to form salts.[3] Its nucleophilic nature allows it to undergo electrophilic substitution reactions with alkyl and acyl halides to form N-substituted pyrrolidines.[2] Further reaction with alkyl halides can lead to the formation of quaternary ammonium salts.[2]
A key reaction in organic synthesis is the formation of enamines through the reaction of pyrrolidine with ketones or aldehydes. This reactivity is fundamental to various carbon-carbon bond-forming strategies. Additionally, it can react with nitrous acid to yield N-nitrosopyrrolidine.[2]
Experimental Protocols: Synthesis of Pyrrolidine and Derivatives
The synthesis of the pyrrolidine ring is a critical process in the development of many pharmaceuticals. Several methods are employed, including industrial production and various laboratory-scale syntheses of its derivatives.
Industrial Production of Pyrrolidine
Industrially, pyrrolidine is prepared by the reaction of 1,4-butanediol and ammonia.[1] This process is carried out at high temperatures (165–200 °C) and pressures (17–21 MPa) using a cobalt- and nickel oxide catalyst supported on alumina.[1] The reaction proceeds in a continuous flow reactor, followed by a multi-stage purification process involving extractive and azeotropic distillation.[1]
Laboratory Synthesis of Pyrrolidine Derivatives
A common strategy for synthesizing substituted pyrrolidines is through intramolecular cyclization. Below is a representative experimental protocol.
Copper-Catalyzed Three-Component Tandem Amination/Cyanation/Alkylation
This method provides α-cyano substituted pyrrolidines in good yield and regioselectivity.[4]
-
Materials:
-
Amino alkyne (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (4.0 equiv)
-
Alkylating reagent (e.g., chloroacetonitrile) (2.0 equiv)
-
Copper(I) bromide (CuBr) (5 mol %)
-
Water (1.0 equiv)
-
Acetonitrile (solvent)
-
Scandium(III) triflate (Sc(OTf)₃) (optional co-catalyst, 2 mol %)
-
-
Procedure:
-
In a microwave tube reactor, combine the amino alkyne, trimethylsilyl cyanide, and the alkylating reagent.
-
Add copper(I) bromide, water, and acetonitrile to the mixture. For less reactive substrates, the co-catalyst can be added at this stage.
-
Seal the tube and heat the mixture in a microwave reactor to 90°C for 40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the functionalized pyrrolidine.
-
A logical workflow for this synthesis is depicted in the following diagram:
Role in Drug Development and Signaling Pathways
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2] Its presence can significantly influence the pharmacological properties of a molecule, including its solubility, bioavailability, and binding affinity to biological targets.[5]
The amino acids proline and hydroxyproline are naturally occurring derivatives of pyrrolidine.[1] Many alkaloids, such as nicotine and hygrine, feature the pyrrolidine ring.[1] In the pharmaceutical industry, this motif is integral to a wide range of drugs, including:
-
Antiviral agents: Telaprevir and Ombitasvir, used in the treatment of Hepatitis C.[6]
-
Anticancer drugs. [7]
-
Neurological drugs. [7]
-
Racetam compounds: Such as piracetam and aniracetam, which are nootropics.[1]
The incorporation of the pyrrolidine ring into drug candidates is a strategic approach to modulate their physicochemical properties and enhance biological activity.[7]
While tetrahydropyrrole itself is not typically a direct signaling molecule in biological pathways, its derivatives are designed to interact with specific receptors and enzymes, thereby modulating cellular signaling. For instance, drugs containing the pyrrolidine moiety can act as inhibitors of enzymes like cyclooxygenase or viral proteases.[6] The logical relationship in the design of such drugs often follows the structure-activity relationship (SAR) principles.
Safety and Handling
Tetrahydropyrrole is a hazardous chemical that requires careful handling.[1] It is highly flammable and its vapors can form explosive mixtures with air.[3][8] It is also corrosive and can cause severe skin burns and eye damage.[9] Inhalation or ingestion can be harmful.[9]
Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn when handling this compound.[10] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[8][11] Work should be conducted in a chemical fume hood to avoid inhalation of vapors.
This technical guide provides a foundational understanding of the physical and chemical properties of tetrahydropyrrole, equipping researchers, scientists, and drug development professionals with the necessary information for its safe and effective use in their work.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 3. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shqcchem.com [shqcchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Tetrahydropyrrole (Pyrrolidine) Chemical Properties, Uses, Safety, Supplier Information & Applications – Expert Guide [chemheterocycles.com]
The Ascendance of Pyrrolidine-3,4-diol Derivatives: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its inherent stereochemistry and conformational flexibility allow for the precise spatial arrangement of substituents, making it a cornerstone in the design of novel therapeutics. Among its many derivatives, those featuring a 3,4-diol moiety have garnered significant attention for their potent biological activities, primarily as glycosidase inhibitors and promising anticancer agents. This technical guide provides a comprehensive overview of the discovery and development of pyrrolidine-3,4-diol derivatives, detailing synthetic strategies, biological evaluation, mechanisms of action, and key developmental considerations.
Core Synthetic Strategies: From Chiral Pool to Functionalized Scaffolds
The stereoselective synthesis of this compound derivatives is paramount to their biological function. The spatial orientation of the hydroxyl groups and other substituents dictates the interaction with target enzymes and receptors. Two primary strategies have emerged for the construction of these chiral scaffolds.
Synthesis from Carbohydrate Precursors
A common and effective approach utilizes the inherent chirality of sugars such as D-mannose, D-ribose, and L-fucose. These methods often involve key steps such as organometallic addition to hemiacetals, selective nucleophilic displacement, and conjugate addition of nitrogen-containing nucleophiles to aldonic esters.[1][2][3][4]
Illustrative Synthetic Workflow from a Sugar Precursor:
Caption: General workflow for the synthesis of this compound derivatives from a chiral sugar precursor.
Synthesis from Dehydroproline Derivatives
An alternative strategy employs N-protected (2S)-3,4-dehydroproline methyl esters as the starting material. This route typically involves a stereoselective dihydroxylation of the double bond, followed by reduction of the ester functionality.
Experimental Protocol: Synthesis of (2R,3R,4S)-2-Hydroxymethylthis compound from a Dehydroproline Derivative
This protocol is adapted from the synthesis of 1,4-dideoxy-1,4-imino-D-ribitol.
Materials:
-
N-protected (2S)-3,4-dehydroproline methyl ester
-
Osmium tetroxide (OsO₄)
-
N-methylmorpholine N-oxide (NMO)
-
Acetone/water solvent mixture
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic amount)
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF)
-
Appropriate deprotection reagents (e.g., acid)
Procedure:
-
Stereoselective Dihydroxylation: Dissolve the N-protected (2S)-3,4-dehydroproline methyl ester in an acetone/water mixture. Add a catalytic amount of osmium tetroxide, followed by N-methylmorpholine N-oxide. Stir the reaction at room temperature until completion (monitored by TLC).
-
Protection of the Diol: Quench the reaction and extract the product. After purification, dissolve the resulting diol in acetone and add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid to form the isopropylidene acetal.
-
Separation of Diastereomers: If diastereomers are formed during dihydroxylation, they can often be separated at this stage by column chromatography.
-
Reduction of the Ester: Dissolve the protected (2S,3R,4S)-3,4-dihydroxyproline methyl ester in dry THF and cool to 0°C. Add lithium borohydride portion-wise and allow the reaction to warm to room temperature.
-
Deprotection: After completion of the reduction, quench the reaction and purify the resulting 2-hydroxymethylpyrrolidine derivative. Remove the N-protecting group and the isopropylidene acetal using appropriate acidic conditions to yield the final (2R,3R,4S)-2-hydroxymethylthis compound.
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated significant therapeutic potential in two main areas: as glycosidase inhibitors for the management of metabolic diseases and as anticancer agents.
Glycosidase Inhibition
Many this compound derivatives are potent and selective inhibitors of various glycosidases, including α-L-fucosidases and α-mannosidases.[1][5][6] This inhibitory activity is highly dependent on the stereochemistry of the pyrrolidine ring and the nature of its substituents. For instance, derivatives that share the absolute configuration at C(2,3,4,5) of L-fucopyranosides and incorporate aromatic moieties have been shown to be potent and selective inhibitors of α-L-fucosidases in the nanomolar range.[1][3][4] Good inhibitors of α-mannosidases often possess a (2R,3R,4S) configuration and a 2-(benzylamino)methyl substituent.[6]
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound derivatives against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare solutions of α-glucosidase, pNPG, and test compounds in phosphate buffer.
-
Assay in 96-well Plate: To each well, add a solution of the test compound at various concentrations. Also, prepare wells for a positive control (acarbose) and a negative control (solvent only).
-
Enzyme Incubation: Add the α-glucosidase solution to each well and incubate at 37°C for a specified time (e.g., 10-20 minutes).
-
Initiation of Reaction: Add the pNPG solution to each well to start the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Anticancer Activity and Apoptosis Induction
Several this compound derivatives have exhibited promising anticancer activity, particularly against pancreatic and colon cancer cell lines.[7] The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) through the activation of both the extrinsic and intrinsic pathways.[8]
Signaling Pathways in Apoptosis Induced by this compound Derivatives
Studies on a tridecylpyrrolidine-diol derivative have elucidated its pro-apoptotic mechanism in colon cancer cells.[8] The compound was found to induce the externalization of phosphatidylserine, reduce the mitochondrial membrane potential, and activate caspases -3/7, -8, and PARP. Furthermore, it led to the overexpression of TNF-α and FasL, key initiators of the extrinsic apoptotic pathway, and dysregulated the expression of Bcl-2 family proteins, which are central to the intrinsic pathway.[8]
Caption: Signaling pathways of apoptosis induced by this compound derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HCT116, Caco-2)
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with the this compound derivatives.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in the provided Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V-FITC positive and PI negative, late apoptotic/necrotic cells are positive for both stains, and necrotic cells are PI positive and Annexin V-FITC negative.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative this compound derivatives against various glycosidases and their cytotoxic effects on cancer cell lines.
Table 1: Glycosidase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Enzyme | Kᵢ (µM) | Inhibition Type | Reference |
| 12g | α-L-fucosidase (bovine epididymis) | 6.5 | Competitive | [6] |
| α-galactosidase (bovine liver) | 5 | Mixed | [6] | |
| α-mannosidase (jack bean) | 102 | Mixed | [6] | |
| ent-12a | β-glucosidase (almonds) | 13-40 | Competitive | [6] |
| ent-12b | β-glucosidase (almonds) | 13-40 | Competitive | [6] |
| (2R,3R,4S)-2-[(benzylamino)methyl]this compound | α-mannosidase (jack bean) | 7.4 | Competitive | [5] |
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | Cell Line | Assay | IC₅₀ (µM) | Reference |
| (2S,3S,4R)-2-tridecylthis compound hydrochloride (SS13) | HCT116 | MTT | 3.2 ± 0.1 | [8] |
| HCT116 | BrdU | 6.46 ± 2.84 | [8] | |
| Caco-2 | MTT | 2.17 ± 1.5 | [8] | |
| Caco-2 | BrdU | 1.59 ± 0.72 | [8] |
Drug Development Considerations
The progression of this compound derivatives from discovery to clinical application requires a thorough evaluation of their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology (Tox).
ADME/Tox in Drug Development Workflow:
Caption: The iterative role of ADME/Tox studies in the drug development pipeline.
While specific ADME/Tox data for this compound derivatives are not extensively published, general principles for glycosidase inhibitors and pyrrolidine-containing drugs can be considered. For instance, the bioavailability of oral α-glucosidase inhibitors can be low, which is a desirable trait for their localized action in the gut. However, for systemic indications like cancer, oral bioavailability would need to be optimized. Lead optimization efforts would focus on modifying the pyrrolidine scaffold to enhance properties such as metabolic stability, cell permeability, and target engagement while minimizing off-target effects and toxicity.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with significant potential in the treatment of metabolic diseases and cancer. Their stereoselective synthesis, potent biological activity, and defined mechanisms of action provide a solid foundation for further drug discovery and development efforts. A thorough understanding of their structure-activity relationships, coupled with early and iterative assessment of their pharmacokinetic and toxicological profiles, will be crucial in translating the therapeutic promise of these molecules into clinical reality. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of α-L-fucosidases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of alpha-L-fucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatives of (2R,3R,4S)-2-aminomethylthis compound are selective alpha-mannosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Pyrrolidine-3,4-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of Pyrrolidine-3,4-diol. Due to the limited availability of a complete, publicly accessible dataset for this compound, this document presents a compilation of expected spectroscopic values based on its chemical structure and data from closely related analogs. Detailed experimental protocols for acquiring spectroscopic data are also provided to assist researchers in their laboratory work.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for the characterization of this compound. These values are based on the known spectroscopic behavior of its constituent functional groups and data from similar compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~3.0 - 3.5 | Multiplet | H2, H5 (CH₂ adjacent to N) |
| ¹H | ~4.0 - 4.5 | Multiplet | H3, H4 (CH adjacent to OH) |
| ¹H | Broad singlet | Singlet | NH |
| ¹H | Broad singlet | Singlet | OH |
| ¹³C | ~45 - 55 | - | C2, C5 |
| ¹³C | ~70 - 80 | - | C3, C4 |
Note: Chemical shifts are highly dependent on the solvent, pH, and specific stereoisomer.
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 | Strong, Broad |
| N-H (Amine) | Stretching | 3300 - 3500 | Medium |
| C-H (Alkane) | Stretching | 2850 - 3000 | Medium-Strong |
| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |
| N-H (Amine) | Bending | 1590 - 1650 | Medium |
Table 3: Mass Spectrometry (MS) Data
| Ionization Mode | Adduct | Expected m/z Ratio |
| Electrospray (ESI+) | [M+H]⁺ | 104.0706 |
| ESI+ | [M+Na]⁺ | 126.0525 |
| ESI+ | [M+K]⁺ | 142.0264 |
| ESI- | [M-H]⁻ | 102.0560 |
M = Molecular Weight of this compound (103.12 g/mol )
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., D₂O, MeOD-d₄, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR Spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum using a single-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer setup.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
FT-IR Spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)
-
Potassium bromide (KBr), spectroscopic grade (if using pellets)
Procedure (using Attenuated Total Reflectance - ATR):
-
Instrument Preparation:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR accessory.
-
-
Sample Analysis:
-
Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
High-resolution mass spectrometer (e.g., ESI-TOF, ESI-QTOF)
-
Appropriate solvent (e.g., methanol, water, acetonitrile)
Procedure (using Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent. The solvent should be compatible with the mobile phase if using LC-MS.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).
-
For structural information, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
An In-depth Technical Guide to the Molecular Structure of Pyrrolidine-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine-3,4-diol is a saturated heterocyclic compound featuring a five-membered pyrrolidine ring substituted with two hydroxyl groups at the 3 and 4 positions. This core structure is a key pharmacophore found in numerous biologically active molecules, including alkaloids and synthetic compounds with therapeutic potential.[1] The stereochemistry of the hydroxyl groups, being either cis or trans to each other, significantly influences the molecule's three-dimensional shape and its interaction with biological targets. Derivatives of this compound have garnered considerable attention in medicinal chemistry, particularly as inhibitors of glycosidase enzymes, making them promising candidates for the development of antiviral and antidiabetic agents.[2][3] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological significance of this compound.
Molecular Structure and Properties
The fundamental structure of this compound consists of a pyrrolidine ring, which is a five-membered saturated heterocycle containing one nitrogen atom. The presence of two hydroxyl groups introduces chirality to the molecule, leading to the existence of different stereoisomers. The orientation of these hydroxyl groups defines the cis and trans diastereomers.
Physicochemical Properties
Quantitative data for the physicochemical properties of various stereoisomers of this compound and its hydrochloride salts are summarized below. The data for the free base is limited, with most available information pertaining to the more stable hydrochloride salts.
| Property | (3S,4S)-pyrrolidine-3,4-diol | (3S,4S)-pyrrolidine-3,4-diol hydrochloride | cis-Pyrrolidine-3,4-diol hydrochloride |
| Molecular Formula | C₄H₉NO₂[4] | C₄H₁₀ClNO₂[5] | C₄H₁₀ClNO₂[6] |
| Molecular Weight | 103.12 g/mol [4] | 139.58 g/mol [5] | 139.58 g/mol [6] |
| Appearance | Solid[4] | - | - |
| Topological Polar Surface Area (TPSA) | - | 52.5 Ų[5] | 52.49 Ų[6] |
| logP | - | - | -1.2668[6] |
| Hydrogen Bond Donors | - | 3[5] | 3[6] |
| Hydrogen Bond Acceptors | - | 3[5] | 3[6] |
| Rotatable Bonds | - | 0[5] | 0[6] |
Spectroscopic Data
Detailed spectroscopic data for the parent, unprotected this compound is not extensively available in the public domain. However, data for its derivatives are well-documented. For instance, the successful synthesis of derivatives is often confirmed by ¹H NMR and ¹³C NMR spectroscopy.[7][8]
Synthesis of this compound
The synthesis of this compound and its derivatives often involves stereoselective methods starting from chiral precursors. Common starting materials include amino acids like proline and various sugars such as D-mannose, D-ribose, and L-fucose.[9][10]
Representative Synthetic Workflow
A general workflow for the synthesis of a this compound derivative from a protected proline precursor is outlined below. This multi-step process typically involves protection of functional groups, stereoselective dihydroxylation, and subsequent deprotection and reduction steps.
Caption: General synthetic workflow for a this compound derivative.
Experimental Protocols
General Experimental Protocol for Glycosidase Inhibition Assay
The biological activity of this compound and its derivatives as glycosidase inhibitors is a key area of research. A standard method to evaluate this inhibitory potential is through an in vitro enzyme inhibition assay.
Objective: To determine the inhibitory effect of a test compound (e.g., a this compound derivative) on the activity of a specific glycosidase, such as α-glucosidase.
Materials:
-
α-Glucosidase from baker's yeast
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound (this compound derivative)
-
Acarbose (positive control)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 N)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well plate, add a specific volume of the α-glucosidase enzyme solution to each well.
-
Add different concentrations of the test compound to the wells. A well with a known inhibitor like acarbose serves as a positive control, and a well with the solvent serves as a negative control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 20 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, pNPG, to each well.
-
Incubate the plate again under the same conditions for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released, which indicates the enzyme's activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the inhibitor that reduces the enzyme activity by 50%).[11]
Biological Activity and Signaling Pathways
This compound derivatives are notable for their ability to inhibit glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.[12] By mimicking the transition state of the natural substrate, these compounds can bind to the active site of the enzyme and block its function.
Mechanism of α-Glucosidase Inhibition
Alpha-glucosidase inhibitors, including those based on the this compound scaffold, play a crucial role in managing type 2 diabetes. These inhibitors act in the small intestine to delay the breakdown of complex carbohydrates into glucose, thereby reducing the post-meal spike in blood glucose levels.[13][14] The mechanism is a competitive and reversible inhibition of enzymes like sucrase, maltase, and glucoamylase located on the brush border of the intestinal cells.[13]
The following diagram illustrates the general mechanism of α-glucosidase inhibition.
Caption: Mechanism of α-glucosidase inhibition by a pyrrolidine derivative.
Conclusion
This compound represents a fundamentally important scaffold in the design and development of new therapeutic agents. Its structural simplicity, coupled with the stereochemical diversity offered by its hydroxyl groups, provides a versatile platform for creating potent and selective enzyme inhibitors. While comprehensive data on the parent molecule remains somewhat elusive, the extensive research into its derivatives underscores its significance in medicinal chemistry. Further investigation into the physicochemical and biological properties of the core this compound stereoisomers will undoubtedly pave the way for the rational design of next-generation pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of alpha-L-fucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (3S,4S)-pyrrolidine-3,4-diol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. (3S,4S)-pyrrolidine-3,4-diol hydrochloride | C4H10ClNO2 | CID 66787043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Synthesis of (2R,3R,4S)-2-hydroxymethylthis compound from (2S)-3,4-dehydroproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jst-ud.vn [jst-ud.vn]
- 9. The mechanism of alpha-glucosidase inhibition in the management of diabetes. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Asymmetric 1,3-Dipolar Cycloaddition in Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles stands out as a powerful and atom-economical method for the enantioselective synthesis of these valuable heterocycles. This document provides detailed application notes and experimental protocols for key methodologies in this field, focusing on metal-catalyzed and organocatalytic approaches.
Introduction
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile allows for the rapid construction of the pyrrolidine ring with the potential to generate up to four new stereocenters in a single step.[1] The development of catalytic asymmetric variants has been a major focus, enabling access to enantioenriched pyrrolidines with high levels of stereocontrol.[1] This is crucial in drug discovery and development, where the specific stereochemistry of a molecule often dictates its biological activity.
This document outlines protocols for three distinct, yet complementary, approaches to the asymmetric synthesis of substituted pyrrolidines:
-
Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition: A versatile method for the reaction of azomethine ylides with electron-deficient alkenes.
-
Three-Component Synthesis of Spirooxindole-Pyrrolidines: A pot, atom, and step economy (PASE) approach to generate complex spirocyclic scaffolds of significant biological interest.
-
Organocatalytic Enantioselective 1,3-Dipolar Cycloaddition: A metal-free alternative for the asymmetric synthesis of pyrrolidines from α,β-unsaturated aldehydes.
Application Note 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides with Acrylates
This protocol describes a highly enantioselective 1,3-dipolar cycloaddition of azomethine ylides, generated from N-alkylideneglycine esters, with acrylates, catalyzed by a Copper(I) complex. This method is notable for its high yields and excellent enantioselectivities in producing highly substituted pyrrolidines.
General Reaction Scheme
Caption: General workflow for Cu(I)-catalyzed cycloaddition.
Quantitative Data Summary
The following table summarizes representative results for the Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of various azomethine ylides with trifluoromethyl acrylates.
| Entry | Azomethine Ylide (from Aldehyde) | Dipolarophile | Yield (%) | dr | ee (%) |
| 1 | Benzaldehyde | Isatin-derived trifluoromethyl acrylate | 94 | >20:1 | 98 |
| 2 | 4-Chlorobenzaldehyde | Isatin-derived trifluoromethyl acrylate | 92 | >20:1 | 97 |
| 3 | 4-Methoxybenzaldehyde | Isatin-derived trifluoromethyl acrylate | 91 | >20:1 | 96 |
| 4 | 2-Naphthaldehyde | Isatin-derived trifluoromethyl acrylate | 92 | >20:1 | 98 |
| 5 | 2-Furaldehyde | Isatin-derived trifluoromethyl acrylate | 93 | >20:1 | 90 |
| 6 | Cyclopropanecarboxaldehyde | Isatin-derived trifluoromethyl acrylate | 80 | >20:1 | 90 |
Data extracted from a representative study on Cu(I)-catalyzed cycloadditions.[2]
Experimental Protocol
Materials:
-
Copper(I) catalyst precursor (e.g., Cu(CH3CN)4BF4)
-
Chiral ligand (e.g., a chiral phosphine ligand)
-
Aldehyde
-
Amino acid ester (e.g., methyl glycinate)
-
Acrylate derivative
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Base (e.g., Triethylamine - Et3N)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the Cu(I) precursor (5 mol%) and the chiral ligand (5.5 mol%).
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
To this solution, add the aldehyde (1.2 mmol) and the amino acid ester (1.0 mmol). Stir for 10 minutes.
-
Add the acrylate (1.0 mmol) to the reaction mixture.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the base (e.g., Et3N, 1.0 mmol) dropwise over 10 minutes.
-
Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine.
-
Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.
Application Note 2: Three-Component Synthesis of Spirooxindole-Pyrrolidines
This protocol details a highly efficient, one-pot, three-component reaction for the synthesis of spirooxindole-pyrrolidines.[3][4] This method involves the in situ generation of a non-stabilized azomethine ylide from a cyclic amine and an aldehyde, which then undergoes a 1,3-dipolar cycloaddition with an olefinic oxindole.[3] This approach is particularly valuable for generating molecular complexity from simple starting materials.
General Reaction Scheme
Caption: Workflow for three-component spirooxindole synthesis.
Quantitative Data Summary
The following table presents data for the synthesis of various spirooxindole-pyrrolidines via this three-component approach.[3]
| Entry | Aldehyde (R-CHO) | Olefinic Oxindole | Yield (%) | dr |
| 1 | 4-Bromobenzaldehyde | N-Methyl-3-ylideneoxindole | 67 | 6:1 |
| 2 | 4-Chlorobenzaldehyde | N-Methyl-3-ylideneoxindole | 77 | 7:1 |
| 3 | 4-Fluorobenzaldehyde | N-Methyl-3-ylideneoxindole | 72 | 6:1 |
| 4 | Benzaldehyde | N-Methyl-3-ylideneoxindole | 65 | 5:1 |
| 5 | 4-Bromobenzaldehyde | N-Benzyl-3-ylideneoxindole | 61 | 6:1 |
| 6 | 4-Bromobenzaldehyde | 5-Bromo-N-methyl-3-ylideneoxindole | 55 | 5:1 |
Data extracted from a representative study on the three-component synthesis of spirooxindole-pyrrolidines.[3]
Experimental Protocol
Materials:
-
Cyclic amine (e.g., 1,2,3,4-tetrahydroisoquinoline - THIQ)
-
Aromatic aldehyde
-
Olefinic oxindole
-
Brønsted acid catalyst (e.g., Benzoic acid - BzOH)
-
Solvent (e.g., Ethanol - EtOH)
Procedure:
-
In a microwave vial, combine the cyclic amine (1.3 mmol), the aromatic aldehyde (1.1 mmol), the olefinic oxindole (1.0 mmol), and the Brønsted acid catalyst (0.5 equiv).
-
Add the solvent (e.g., EtOH).
-
Seal the vial and heat the reaction mixture in a microwave reactor to 125 °C for 30 minutes.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the spirooxindole-pyrrolidine product.
-
The stereochemistry of the products can be confirmed by X-ray crystal structure analysis of a representative compound.[3]
Application Note 3: Organocatalytic Enantioselective 1,3-Dipolar Cycloaddition
This section describes a metal-free, organocatalytic approach to the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with α,β-unsaturated aldehydes. This method utilizes a chiral secondary amine catalyst to achieve high enantioselectivity.
General Reaction Scheme
Caption: Organocatalytic [3+2] cycloaddition workflow.
Quantitative Data Summary
The following table provides representative results for the organocatalytic enantioselective [3+2] cycloaddition of azomethine ylides with α,β-unsaturated aldehydes.[5]
| Entry | Azomethine Ylide (from) | α,β-Unsaturated Aldehyde | Yield (%) | dr (endo:exo) | ee (%) (endo) |
| 1 | Glycine imino ester | Cinnamaldehyde | 85 | >95:5 | 96 |
| 2 | Glycine imino ester | (E)-Hex-2-enal | 80 | >95:5 | 95 |
| 3 | Glycine imino ester | (E)-3-(Furan-2-yl)acrylaldehyde | 82 | >95:5 | 94 |
| 4 | Alanine imino ester | Cinnamaldehyde | 78 | >95:5 | 93 |
Data extracted from a representative study on organocatalytic [3+2] cycloadditions.[5]
Experimental Protocol
Materials:
-
Imino ester (azomethine ylide precursor)
-
α,β-Unsaturated aldehyde
-
Chiral secondary amine organocatalyst (e.g., a prolinol derivative)
-
Acid co-catalyst (e.g., Benzoic acid)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a stirred solution of the chiral organocatalyst (20 mol%) and the acid co-catalyst (20 mol%) in the anhydrous solvent at room temperature, add the α,β-unsaturated aldehyde (1.0 mmol).
-
Stir the mixture for 5 minutes.
-
Add the imino ester (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature until the starting aldehyde is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched pyrrolidine.
-
Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC analysis.
Conclusion
The asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a robust and versatile strategy for the synthesis of chiral pyrrolidines. The protocols outlined above for copper-catalyzed, three-component, and organocatalytic methodologies provide a toolkit for accessing a wide range of structurally diverse and stereochemically complex pyrrolidine derivatives. These methods are highly valuable for researchers in synthetic chemistry, medicinal chemistry, and drug development, enabling the efficient construction of key building blocks for novel therapeutics and biologically active compounds.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-component [3 + 2] cycloaddition for regio- and diastereoselective synthesis of spirooxindole-pyrrolidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The organocatalytic [3+2] cycloaddition of azomethine ylides and alpha,beta-unsaturated aldehydes as a convenient tool for the enantioselective synthesis of pyrrolizidines and indolizidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolidine-3,4-diol: A Versatile Chiral Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Pyrrolidine-3,4-diol, a chiral hydroxylated pyrrolidine, serves as a crucial building block in the stereoselective synthesis of a wide array of biologically active molecules. Its rigid, five-membered ring structure, adorned with hydroxyl groups at defined stereocenters, provides a versatile scaffold for the development of potent enzyme inhibitors and other therapeutic agents. This document provides an overview of its applications, quantitative data on synthesized derivatives, and detailed experimental protocols for key synthetic transformations.
Applications in Drug Discovery
The unique stereochemistry of this compound makes it an ideal starting material for the synthesis of molecules that mimic the transition states of enzymatic reactions, particularly those involving glycosidases and neuraminidases.
Glycosidase Inhibitors
Derivatives of this compound have shown significant promise as inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. These inhibitors have potential applications in the treatment of various diseases, including diabetes, lysosomal storage disorders, and cancer. For instance, specific stereoisomers of 2-(aminomethyl)this compound derivatives have been identified as potent and selective inhibitors of α-L-fucosidases and α-mannosidases. The inhibitory activity is highly dependent on the stereochemistry of the pyrrolidine ring and the nature of the substituents.
Neuraminidase Inhibitors
Pyrrolidine-based compounds have been extensively investigated as inhibitors of neuraminidase, a key enzyme in the life cycle of the influenza virus.[1] By blocking the action of neuraminidase, these inhibitors prevent the release of new virus particles from infected cells, thus halting the spread of infection.[1][2] The design of these inhibitors often involves modifying the pyrrolidine scaffold to mimic the natural substrate of the enzyme, sialic acid.
Quantitative Data on Synthesized Derivatives
The following tables summarize the inhibitory activities of various this compound derivatives against their target enzymes.
Table 1: α-L-Fucosidase Inhibitory Activity of this compound Derivatives
| Compound | Target Enzyme | Ki (nM) | Inhibition Type |
| 18a | α-L-Fucosidase (bovine kidney) | 80 | Competitive |
| 20b | α-L-Fucosidase (bovine kidney) | 40 | Competitive |
Data sourced from Moreno-Clavijo et al., Org. Biomol. Chem., 2009, 7, 1192-1202.
Table 2: Neuraminidase Inhibitory Activity of Pyrrolidine Derivatives
| Compound | Target Enzyme | IC50 (µM) |
| 6e | Influenza A Neuraminidase (H3N2) | 1.56 |
| 9c | Influenza A Neuraminidase (H3N2) | 2.71 |
| 9e | Influenza A Neuraminidase (H3N2) | 1.82 |
| 9f | Influenza A Neuraminidase (H3N2) | 2.15 |
| 10e | Influenza A Neuraminidase (H3N2) | 1.98 |
| Oseltamivir | Influenza A Neuraminidase (H3N2) | 1.06 |
Data sourced from Zhang et al., Bioorg. Med. Chem., 2007, 15, 2749-2758.[3]
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Stereoselective Synthesis of a this compound Derivative
This protocol describes a key step in the synthesis of a (2R,3R,4S)-2-((benzylamino)methyl)this compound derivative, a potent α-mannosidase inhibitor.
Step 1: N-Boc Protection of Pyrrolidine
-
Dissolve pyrrolidine (1.0 equiv.) in dichloromethane (CH2Cl2).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford N-Boc-pyrrolidine.
Step 2: Asymmetric Deprotonation and Silylation
-
To a solution of N-Boc-pyrrolidine (1.0 equiv.) and (-)-sparteine (1.2 equiv.) in anhydrous diethyl ether at -78 °C, add sec-butyllithium (1.2 equiv.) dropwise.[4]
-
Stir the solution at -78 °C for 3 hours.[4]
-
Add chlorotrimethylsilane (TMSCl) (1.5 equiv.) and continue stirring for an additional 2 hours at -78 °C.[4]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 3: N-Boc Deprotection
-
Dissolve the N-Boc protected pyrrolidine derivative in a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours.[5]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected pyrrolidine.[5]
Protocol 2: Neuraminidase Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the inhibitory activity of synthesized compounds against influenza neuraminidase.[6]
-
Prepare a solution of the influenza virus containing neuraminidase in assay buffer.
-
Serially dilute the test compounds in the assay buffer.
-
In a 96-well plate, add the diluted virus solution to wells containing the test compounds and a control (buffer only).
-
Incubate the plate at 37 °C for 30 minutes.
-
Add the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to all wells.[6]
-
Incubate the plate at 37 °C for 1 hour.[6]
-
Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.4).
-
Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Protocol 3: α-L-Fucosidase Inhibition Assay
This protocol describes a colorimetric assay to evaluate the inhibitory potential of compounds against α-L-fucosidase.[7]
-
Prepare a solution of α-L-fucosidase in an appropriate assay buffer (e.g., sodium acetate buffer, pH 5.0).
-
Prepare various concentrations of the inhibitor solution.
-
In a 96-well plate, pre-incubate the enzyme with the inhibitor solutions (or buffer for control) at 37 °C for 10 minutes.
-
Initiate the reaction by adding the chromogenic substrate, p-nitrophenyl-α-L-fucopyranoside (pNPF).[7]
-
Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.5 M sodium carbonate).[7]
-
Measure the absorbance at 405 nm.
-
The inhibitory activity is determined by comparing the rate of p-nitrophenol production in the presence and absence of the inhibitor.
Visualizations
The following diagrams illustrate key workflows and biological pathways related to the application of this compound.
Caption: General synthetic workflow for bioactive pyrrolidine derivatives.
Caption: Inhibition of influenza virus release by neuraminidase inhibitors.
Caption: Inhibition of α-L-fucosidase by pyrrolidine derivatives.
References
- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 2. britannica.com [britannica.com]
- 3. Neuraminidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Evaluation of Pyrrolidine-3,4-diol Derivatives as Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of pyrrolidine-3,4-diol derivatives, a class of compounds with significant potential as glycosidase inhibitors. Furthermore, it outlines the experimental procedures for evaluating their inhibitory activity against target glycosidases, presents key inhibitory data, and illustrates relevant biological pathways and experimental workflows.
Introduction
Glycosidases are a class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates.[1] Their involvement in a wide array of biological processes, including digestion, cell signaling, and glycoprotein processing, makes them attractive targets for therapeutic intervention in various diseases such as diabetes, viral infections, and cancer.[1][2] this compound derivatives, as iminosugar mimics, have emerged as a promising scaffold for the design of potent and selective glycosidase inhibitors.[3][4] This document provides detailed methodologies for the synthesis and evaluation of these compounds.
Data Presentation: Glycosidase Inhibitory Activity
The inhibitory potential of various this compound derivatives against different glycosidases is summarized below. The data highlights the influence of stereochemistry and substituent groups on inhibitory potency and selectivity.
Table 1: Inhibitory Activity (Kᵢ values) of 2-(aminoalkyl)this compound Derivatives
| Compound | Target Glycosidase | Kᵢ (µM) | Inhibition Type |
| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]this compound | α-L-fucosidase (bovine epididymis) | 6.5 | Competitive |
| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]this compound | α-galactosidase (bovine liver) | 5 | Mixed |
| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]this compound | α-mannosidase (jack bean) | 102 | Mixed |
| (2R,3S,4R)-2-[2-(phenylamino)ethyl]this compound | β-glucosidase (almonds) | 13-40 | Competitive |
| (2R,3S,4R)-2-[2-(benzylamino)ethyl]this compound | β-glucosidase (almonds) | 13-40 | Competitive |
Data sourced from Bioorganic & Medicinal Chemistry, 2003.[3][5]
Table 2: Inhibitory Activity (IC₅₀ values) of Pyrrolidine and Pyrrolizidine Alkaloids
| Compound | Target Glycosidase | IC₅₀ (µM) |
| Alkaloid 3 (a D-AB1 derivative) | β-glucosidase (bacterial) | 0.08 |
| Alkaloid 3 (a D-AB1 derivative) | β-galactosidase (bovine liver) | 0.09 |
| Alkaloid 4 | α-glucosidase (yeast) | 6.6 |
| Alkaloid 6 | α-glucosidase (yeast) | 6.3 |
| Alkaloid 6 | β-glucosidase (bacterial) | 5.1 |
Data sourced from the Journal of Natural Products.[4]
Experimental Protocols
Protocol 1: Stereoselective Synthesis of a this compound Derivative from D-Mannose
This protocol describes a key step in the synthesis of this compound derivatives, starting from the readily available carbohydrate, D-mannose. The synthesis involves an organometallic addition to the hemiacetalic sugar.[6][7]
Materials and Reagents:
-
D-mannose
-
Anhydrous Tetrahydrofuran (THF)
-
Methylmagnesium chloride (MeMgCl) solution in THF
-
Dry solvents (e.g., Pyridine, DMF)
-
Methanesulfonyl chloride (MsCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Trimethylsilyl azide (TMSN₃)
-
Tetrabutylammonium fluoride (TBAF) solution in DMF
-
Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Benzyl chloroformate (CbzCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Grignard Reaction: To a solution of D-mannose in anhydrous THF under an inert atmosphere, add MeMgCl solution dropwise at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield a mixture of diastereomeric diols.[7]
-
Mesylation: The mixture of diols is dissolved in pyridine, and DMAP is added as a catalyst. The solution is cooled, and MsCl is added dropwise. The reaction is stirred until completion (monitored by TLC). The product is then worked up and purified to give the corresponding dimesylates.[7]
-
Azide Formation: The dimesylates are treated with TMSN₃ and TBAF in DMF at an elevated temperature. This step results in the chemoselective Sₙ2 displacement of the mesyloxy group to form a mixture of azides. The products are purified by column chromatography.[7]
-
Reduction and Cyclization: The azide mixture is subjected to hydrogenation with H₂ gas and a Pd/C catalyst in methanol. This is followed by treatment with DBU to induce cyclization, affording the pyrrolidine ring system.[7]
-
Protection and Deprotection: The resulting pyrrolidine can be N-protected, for instance with a Cbz group using CbzCl and NaHCO₃ in an ethanol/water mixture. Subsequent deprotection steps, such as acidic hydrolysis, yield the final this compound derivative.[7]
Protocol 2: α-Glucosidase Inhibition Assay (96-Well Plate Format)
This protocol outlines a colorimetric assay to determine the inhibitory activity of synthesized this compound derivatives against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[8][9]
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose (positive control)
-
100 mM Sodium phosphate buffer (pH 6.8)
-
100 mM Sodium carbonate (Na₂CO₃) solution (stop solution)
-
96-well microplate
-
Microplate reader
Preparation of Solutions:
-
Phosphate Buffer (100 mM, pH 6.8): Prepare by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water and adjusting the pH to 6.8.[6]
-
α-Glucosidase Solution (e.g., 0.5 U/mL): Dissolve α-glucosidase in 100 mM phosphate buffer (pH 6.8) to the desired concentration. Prepare this solution fresh.[6]
-
pNPG Solution (e.g., 5 mM): Dissolve pNPG in 100 mM phosphate buffer (pH 6.8).[6]
-
Test Compound and Control Solutions: Prepare stock solutions of the test compounds and acarbose in DMSO. Create serial dilutions in the phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (e.g., <1%) to avoid enzyme inhibition.[6]
Assay Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of 100 mM sodium phosphate buffer (pH 6.8).
-
10 µL of the test compound solution at various concentrations (or acarbose for the positive control, or buffer with DMSO for the negative control).
-
20 µL of the α-glucosidase solution.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes.[8]
-
Initiate Reaction: Add 20 µL of the pNPG solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[8]
-
Stop Reaction: Add 50 µL of 100 mM Na₂CO₃ solution to each well to stop the reaction.
-
Measure Absorbance: Read the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[8]
Data Analysis:
The percentage of inhibition is calculated using the following formula:
% Inhibition = [1 - (Abssample - Absblank) / (Abscontrol - Absblank)] x 100
Where:
-
Abssample: Absorbance of the well with the inhibitor.
-
Abscontrol: Absorbance of the well without the inhibitor (negative control).
-
Absblank: Absorbance of the well without the enzyme.
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Signaling Pathway: ER Glycoprotein Quality Control
The endoplasmic reticulum (ER) has a sophisticated quality control system to ensure the proper folding of newly synthesized glycoproteins. Glycosidases play a crucial role in this pathway. Inhibition of these enzymes can disrupt the folding process, which is a therapeutic strategy for certain viral infections and genetic diseases.
References
- 1. Glycoside hydrolase - Wikipedia [en.wikipedia.org]
- 2. Glycosidases: Types, Mechanisms, Applications & Role in Health - Amerigo Scientific [amerigoscientific.com]
- 3. Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of alpha-L-fucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. alpha-Glucosidase Inhibitor Screening Kit (Colorimetric) | Abcam [abcam.com]
- 8. Free Glycans as Signaling Molecules - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application of Pyrrolidine-3,4-diol in the Synthesis of Antiviral Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of antiviral agents. Pyrrolidine-3,4-diol, a highly functionalized derivative, serves as a versatile chiral building block for the synthesis of potent antiviral drugs. Its stereochemically defined hydroxyl groups provide crucial anchor points for molecular recognition by viral enzymes, making it an attractive starting material for the development of targeted antiviral therapies. This application note details the use of this compound and its close precursors in the synthesis of antiviral drugs, with a primary focus on influenza neuraminidase inhibitors.
Application in Influenza Neuraminidase Inhibitors
Influenza neuraminidase (NA) is a critical enzyme for the release of progeny virions from infected host cells, making it a prime target for antiviral drug development.[1] Pyrrolidine-based compounds have been designed to mimic the natural substrate of neuraminidase, sialic acid, thereby inhibiting its function and halting the spread of the virus. The diol functionality of this compound is particularly important for establishing key hydrogen bond interactions within the highly conserved active site of the neuraminidase enzyme.
Quantitative Data Summary
Several pyrrolidine derivatives have been synthesized and evaluated for their inhibitory activity against influenza A neuraminidase. While many of these syntheses start from the closely related precursor 4-hydroxy-L-proline, the resulting structures share the core dihydroxypyrrolidine features.[2] The inhibitory activities of these compounds are often compared to the known neuraminidase inhibitor, Oseltamivir.
| Compound ID | Target Virus/Enzyme | IC50 (µM) | Reference |
| 6e | Influenza A (H3N2) Neuraminidase | 1.56 | [2] |
| 9c | Influenza A (H3N2) Neuraminidase | 2.71 | [2] |
| 9e | Influenza A (H3N2) Neuraminidase | 1.89 | [2] |
| 9f | Influenza A (H3N2) Neuraminidase | 2.33 | [2] |
| 10e | Influenza A (H3N2) Neuraminidase | 1.95 | [2] |
| A-192558 (20e) | Influenza A Neuraminidase | 0.2 | [3] |
| A-192558 (20e) | Influenza B Neuraminidase | 8 | [3] |
| Oseltamivir | Influenza A (H3N2) Neuraminidase | 1.06 | [2] |
Experimental Protocols
While a direct synthesis of a marketed antiviral drug from commercially available this compound is not readily found in the literature, a detailed protocol for the synthesis of a key antiviral precursor, (2R,3R,4S)-2-hydroxymethylthis compound, has been described. This compound is a potent glycosidase inhibitor with potential antiviral applications. The synthesis starts from an N-protected (2S)-3,4-dehydroproline methyl ester.
Synthesis of (2R,3R,4S)-2-hydroxymethylthis compound
This protocol describes a five-step synthesis of (2R,3R,4S)-2-hydroxymethylthis compound, a valuable intermediate for antiviral drug synthesis.
Step 1: Stereoselective Dihydroxylation
-
To a solution of N-protected (2S)-3,4-dehydroproline methyl ester in a suitable solvent (e.g., acetone/water), add a catalytic amount of osmium tetroxide (OsO₄).
-
Add a co-oxidant, such as N-methylmorpholine N-oxide (NMO), portion-wise to regenerate the OsO₄.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium sulfite).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of diastereomeric diols.
Step 2: Isopropylidene Acetal Protection
-
Dissolve the mixture of diols in acetone.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature. The desired (2S,3R,4S)-3,4-dihydroxyproline derivative will preferentially form the isopropylidene acetal.
-
Neutralize the acid and remove the solvent.
Step 3: Isomer Separation
-
Separate the protected (2S,3R,4S) isomer from the minor (2S,3S,4R) isomer using preparative scale column chromatography on silica gel.
Step 4: Reduction of the Ester
-
Dissolve the purified protected (2S,3R,4S)-3,4-dihydroxyproline methyl ester in an anhydrous solvent (e.g., THF).
-
Add lithium borohydride (LiBH₄) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the ester is fully reduced to the corresponding primary alcohol.
-
Carefully quench the reaction with water and extract the product.
Step 5: Deprotection
-
Dissolve the protected 2-hydroxymethylpyrrolidine derivative in a suitable solvent (e.g., methanol).
-
Add a strong acid (e.g., hydrochloric acid) to cleave the isopropylidene acetal and any N-protecting group (if applicable).
-
Stir the reaction at room temperature.
-
Neutralize the reaction mixture and purify the final product, (2R,3R,4S)-2-hydroxymethylthis compound, by crystallization or chromatography.
Visualizations
Synthetic Workflow for a this compound Derivative```dot
Caption: Inhibition of influenza virus release by neuraminidase inhibitors.
Conclusion
This compound and its derivatives are valuable scaffolds in the design and synthesis of novel antiviral agents. Their stereochemical complexity and functional group presentation allow for the development of potent and selective inhibitors of viral enzymes, particularly influenza neuraminidase. The synthetic protocols, while often multi-stepped, provide access to a diverse range of structures for further drug discovery and development efforts. The continued exploration of synthetic routes utilizing these chiral building blocks holds significant promise for the creation of next-generation antiviral therapeutics.
References
Application Notes and Protocols for N-heterocyclization of Primary Amines with Diols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient synthesis of N-heterocyclic compounds through the N-heterocyclization of primary amines with diols. The featured methodology utilizes a Cp*Ir complex as a catalyst, offering an environmentally benign and atom-economical route to a variety of five-, six-, and seven-membered cyclic amines, with water as the sole byproduct.[1][2] This reaction is of significant interest to the pharmaceutical and materials chemistry sectors due to the prevalence of N-heterocyclic motifs in bioactive molecules.[1][3] The protocol is presented with comprehensive experimental procedures, quantitative data summaries, and visual guides to the reaction mechanism and workflow.
Introduction
N-heterocyclic compounds are fundamental structural motifs in a vast array of pharmaceuticals and biologically active natural products.[2][3] Traditional syntheses of these structures often involve multi-step procedures with the generation of stoichiometric waste. The direct N-heterocyclization of primary amines with diols presents a more sustainable and efficient alternative.[2] While ruthenium-based catalysts have been explored for this transformation, they often necessitate high reaction temperatures ( >150 °C).[2][4] The use of a pentamethylcyclopentadienyl iridium (Cp*Ir) complex allows for milder reaction conditions (90-110 °C) and demonstrates broad substrate scope with good to excellent yields.[1][2]
Reaction Principle
The catalytic cycle is proposed to proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. The iridium catalyst facilitates the dehydrogenation of the diol to form an intermediate aldehyde. This aldehyde then undergoes condensation with the primary amine to form an imine or enamine intermediate. Subsequent intramolecular cyclization followed by reduction, utilizing the initially "borrowed" hydrogen from the catalyst, affords the N-heterocyclic product and regenerates the active catalyst. Water is the only byproduct of this process.
Data Presentation
The following tables summarize the quantitative data for the Cp*Ir-catalyzed N-heterocyclization of various primary amines and diols.
Table 1: Optimization of Reaction Conditions for the Synthesis of N-Benzylpiperidine
| Entry | Base | Temperature (°C) | Yield (%) |
| 1 | - | 110 | 28 |
| 2 | NaHCO₃ | 110 | 99 |
| 3 | Na₂CO₃ | 110 | 96 |
| 4 | K₂CO₃ | 110 | 91 |
| 5 | KOAc | 110 | 66 |
| 6 | Cs₂CO₃ | 110 | 94 |
| 7 | NaHCO₃ | 90 | 85 |
Reaction Conditions: Benzylamine (3.0 mmol), 1,5-pentanediol (2.0 mmol), [CpIrCl₂]₂ (1.0 mol% Ir), Base (2.0 mol%), Toluene (1.0 mL), 17 h.*[2]
Table 2: Substrate Scope for the N-Heterocyclization of Primary Amines with Diols
| Entry | Amine | Diol | Product | Yield (%) |
| 1 | Benzylamine | 1,4-Butanediol | N-Benzylpyrrolidine | 91 |
| 2 | Benzylamine | 1,5-Pentanediol | N-Benzylpiperidine | 99 |
| 3 | Benzylamine | 1,6-Hexanediol | N-Benzylazepane | 85 |
| 4 | Aniline | 1,4-Butanediol | N-Phenylpyrrolidine | 70 |
| 5 | 4-Methoxyaniline | 1,4-Butanediol | N-(4-Methoxyphenyl)pyrrolidine | 95 |
| 6 | Phenethylamine | 1,5-Pentanediol | N-Phenethylpiperidine | 92 |
| 7 | Octylamine | 1,5-Pentanediol | N-Octylpiperidine | 88 |
Reaction Conditions: Amine (3.0 mmol), Diol (2.0 mmol), [CpIrCl₂]₂ (1.0-5.0 mol% Ir), NaHCO₃ (same mol% as Ir), Toluene (1.0 mL), 110 °C, 17 h. Yields are for isolated products.*[2]
Experimental Protocols
Materials and Reagents
-
Primary amine (e.g., Benzylamine)
-
Diol (e.g., 1,5-Pentanediol)
-
[Cp*IrCl₂]₂ (Pentamethylcyclopentadienyliridium(III) chloride dimer)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous toluene
-
Argon or Nitrogen gas (high purity)
-
Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Equipment
-
Schlenk line or glovebox for inert atmosphere manipulations
-
Heavy-walled glass reactor or sealed tube
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware (flasks, syringes, needles, etc.)
-
Rotary evaporator
-
Column chromatography setup
Detailed Experimental Procedure: Synthesis of N-Benzylpiperidine
1. Reaction Setup (under inert atmosphere):
-
Glassware Preparation: All glassware should be thoroughly dried in an oven at >120 °C overnight and allowed to cool under a stream of inert gas.
-
Charging the Reactor: To a heavy-walled glass reactor equipped with a magnetic stir bar, add [Cp*IrCl₂]₂ (7.97 mg, 0.010 mmol, 1.0 mol% Ir) and NaHCO₃ (3.36 mg, 0.040 mmol).
-
Evacuation and Backfilling: Seal the reactor and connect it to a Schlenk line. Evacuate the reactor and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive flow of argon, add anhydrous toluene (1.0 mL), 1,5-pentanediol (0.208 g, 2.0 mmol), and benzylamine (0.321 g, 3.0 mmol) via syringe.
-
Sealing and Reaction: Securely seal the reactor and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 17 hours.
2. Workup and Purification:
-
Cooling and Quenching: After the reaction is complete, remove the reactor from the oil bath and allow it to cool to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. The eluent can be a gradient of ethyl acetate in hexanes. Collect the fractions containing the product and combine them.
-
Final Product: Remove the solvent from the purified fractions under reduced pressure to yield N-benzylpiperidine as a colorless to pale yellow oil.
3. Characterization of N-Benzylpiperidine:
-
¹H NMR (400 MHz, CDCl₃): δ 7.33-7.20 (m, 5H), 3.48 (s, 2H), 2.39 (t, J = 5.2 Hz, 4H), 1.57 (p, J = 5.6 Hz, 4H), 1.42 (p, J = 5.6 Hz, 2H).
-
¹³C NMR (100 MHz, CDCl₃): δ 138.5, 129.2, 128.1, 126.9, 64.0, 54.5, 26.1, 24.5.[4]
Mandatory Visualizations
Caption: Proposed mechanism for the Iridium-catalyzed N-heterocyclization.
Caption: General experimental workflow for N-heterocyclization.
References
Application Notes and Protocols: Utilizing Pyrrolidine-3,4-diol Scaffolds for the Development of Purine Nucleoside Phosphorylase (PNP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the exploration of pyrrolidine-3,4-diol and its derivatives as potential inhibitors of purine nucleoside phosphorylase (PNP). Due to the nascent stage of research in this specific chemical space for PNP inhibition, this document outlines the foundational protocols and theoretical frameworks to enable further investigation.
Introduction
Purine nucleoside phosphorylase (PNP) is a critical enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to their corresponding purine bases and ribose-1-phosphate or deoxyribose-1-phosphate.[1] PNP deficiency in humans leads to a severe T-cell immunodeficiency, highlighting the enzyme's crucial role in T-lymphocyte proliferation.[2] Consequently, inhibitors of PNP are of significant interest for the treatment of T-cell mediated autoimmune diseases such as psoriasis and rheumatoid arthritis, as well as T-cell malignancies.[2][3]
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, known for its ability to explore pharmacophore space three-dimensionally. Dihydroxylated pyrrolidines, such as this compound, are structurally analogous to the ribose moiety of nucleosides and present an attractive starting point for the design of novel PNP inhibitors. This document provides the necessary protocols for the synthesis, enzymatic screening, and cellular evaluation of such compounds.
Quantitative Data Summary
Currently, there is limited public data on potent PNP inhibitors based on the this compound scaffold. The following table includes data for a structurally related compound and provides a template for organizing screening results for novel synthesized analogues.
| Compound ID | Structure | Modification from Core Scaffold | Ki (µM) vs. Human PNP | IC50 (µM) vs. T-cell Line | Notes |
| Core-OH | This compound | - | Data Not Available | Data Not Available | Core scaffold for derivatization. |
| (+/-)-22 | 4-hydroxymethyl-3-hydroxypyrrolidine | C4-hydroxymethyl substitution | 160 | Data Not Available | Non-competitive inhibition observed. |
| Hypothetical-A | N-benzyl-pyrrolidine-3,4-diol | N-benzylation | Screening Data | Screening Data | For illustrative purposes. |
| Hypothetical-B | 2-amino-pyrrolidine-3,4-diol | C2-amination | Screening Data | Screening Data | For illustrative purposes. |
Experimental Protocols
3.1. Synthesis of (2R,3R,4S)-2-Hydroxymethylthis compound
This protocol is adapted from the synthesis of 1,4-dideoxy-1,4-imino-D-ribitol and provides a method for obtaining a key dihydroxypyrrolidine intermediate.
Materials:
-
N-protected (2S)-3,4-dehydroproline methyl ester
-
Osmium tetraoxide (OsO4)
-
N-methylmorpholine N-oxide (NMO)
-
Acetone, Water, Dichloromethane (DCM)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid
-
Lithium borohydride (LiBH4)
-
Tetrahydrofuran (THF)
-
Dowex 50W-X8 resin (H+ form)
-
Ammonia solution
Procedure:
-
Dihydroxylation: Dissolve the N-protected (2S)-3,4-dehydroproline methyl ester in a mixture of acetone and water. Add NMO followed by a catalytic amount of OsO4. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with sodium sulfite and extract the product with DCM.
-
Protection of Diols: Dissolve the crude diol mixture in acetone and add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. Stir at room temperature to form the isopropylidene acetals.
-
Isomer Separation: Separate the diastereomeric acetals using preparative column chromatography.
-
Reduction of Ester: Dissolve the desired protected (2S,3R,4S)-3,4-dihydroxyproline methyl ester in THF and add LiBH4. Reflux the mixture until the reduction is complete.
-
Deprotection: Remove the protecting groups by treating with an acidic resin (e.g., Dowex 50W-X8) and then neutralize with an ammonia solution to yield (2R,3R,4S)-2-hydroxymethylthis compound.
3.2. Purine Nucleoside Phosphorylase (PNP) Enzyme Assay (Colorimetric)
This protocol is based on commercially available PNP assay kits and measures the enzymatic activity by detecting the formation of uric acid from inosine.[3][4][5]
Materials:
-
Human erythrocyte PNP enzyme
-
PNP Assay Buffer (e.g., 50 mM KH2PO4, pH 7.5)
-
Inosine (substrate)
-
Developer enzyme mix (contains xanthine oxidase)
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 293 nm
Procedure:
-
Reagent Preparation: Prepare a 1X PNP Assay Buffer. Reconstitute the developer mix and PNP enzyme according to the supplier's instructions. Prepare a stock solution of inosine in the assay buffer.
-
Standard Curve: Prepare a hypoxanthine or uric acid standard curve according to the kit instructions to quantify the product formation.
-
Reaction Setup: In a 96-well plate, add 2-10 µL of the test compound at various concentrations. For the positive control, add assay buffer with DMSO. For the negative control (no enzyme), add substrate and buffer.
-
Enzyme Addition: Add the PNP enzyme to all wells except the negative control.
-
Initiate Reaction: Add the inosine substrate to all wells to start the reaction.
-
Incubation and Measurement: Immediately add the developer mix. Measure the absorbance at 293 nm in kinetic mode for 30-60 minutes at 25°C.
-
Data Analysis: Calculate the rate of uric acid formation from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
3.3. Cell-Based Assay for T-Cell Viability (MTT Assay)
This assay determines the effect of PNP inhibitors on the viability of T-cell lines (e.g., Jurkat, MOLT-4).[6]
Materials:
-
T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Test compounds
-
Deoxyguanosine (dGuo)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed T-cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add various concentrations of the test compound to the wells. Include wells with dGuo alone and a vehicle control (DMSO).
-
Incubation: Co-incubate the cells with the test compound and a physiologically relevant concentration of deoxyguanosine (dGuo) for 48-72 hours in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compound.
Visualizations
Caption: PNP's role in purine salvage and inhibitor-induced apoptosis.
Caption: Workflow for PNP inhibitor discovery and development.
Caption: Hypothetical structure-activity relationship for PNP inhibitors.
References
- 1. PNP Assay Kit - Purine Nucleoside Phosphorylase Assay Kit [novocib.com]
- 2. Purine nucleoside phosphorylase inhibitors in T-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assaygenie.com [assaygenie.com]
- 5. content.abcam.com [content.abcam.com]
- 6. Cell viability assays | Abcam [abcam.com]
Application Notes and Protocols for the Synthesis of Pyrrolidine-Containing Phenols in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of prominent synthetic methodologies for preparing pyrrolidine-containing phenols, a class of compounds with significant potential in medicinal chemistry. The protocols outlined below are based on established literature and offer step-by-step guidance for laboratory synthesis.
Introduction
Pyrrolidine-containing phenols are a privileged scaffold in drug discovery, demonstrating a wide array of biological activities, including anticancer, neuroprotective, and enzyme-inhibiting properties.[1] The pyrrolidine ring imparts three-dimensional complexity, influencing solubility and metabolic stability, while the phenolic hydroxyl group can form crucial hydrogen bonds with biological targets.[1] This document details key synthetic strategies, experimental protocols, and biological evaluation methods for this important class of molecules.
Synthetic Strategies
The synthesis of pyrrolidine-containing phenols can be broadly categorized into two main approaches:
-
Introduction of a pre-formed pyrrolidine ring onto a phenolic precursor: This often involves nucleophilic substitution or coupling reactions.
-
Construction of the pyrrolidine ring on a phenol-containing starting material: This can be achieved through cyclization reactions.[1]
This guide will focus on three widely applicable methods: Palladium-Catalyzed N-Arylation, 1,3-Dipolar Cycloaddition, and Reductive Amination.
Method 1: Palladium-Catalyzed N-Arylation of Pyrrolidine with Phenolic Aryl Halides
This method is a powerful tool for forming a C-N bond between a pyrrolidine and a phenolic aromatic ring. The use of a palladium catalyst allows for the coupling of pyrrolidine with aryl bromides or iodides containing a hydroxyl group.
General Reaction Scheme:```dot
reagents [label=<
Pyrrolidine + HO-Ar-Br
];
conditions [label=<
Pd Catalyst Ligand Base Solvent, Heat
];
product [label=<
HO-Ar-N(CH2)4
];
start -> reagents [arrowhead=none]; reagents -> conditions [label=" ", arrowhead=none]; conditions -> product [minlen=2]; }
Caption: 1,3-Dipolar Cycloaddition Synthesis.
Experimental Protocol: Three-Component Synthesis of a Phenolic Spirooxindole-Pyrrolidine
This protocol is based on the synthesis of spirooxindole-pyrrolidines via 1,3-dipolar cycloaddition.
Materials:
-
4-Hydroxybenzaldehyde
-
Isatin
-
Sarcosine (N-methylglycine)
-
Methanol or Ethanol
-
Standard laboratory glassware
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve isatin (1.0 equivalent) and sarcosine (1.2 equivalents) in methanol or ethanol.
-
Aldehyde Addition: Add 4-hydroxybenzaldehyde (1.1 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or reflux for 2-4 hours.
-
Monitoring: Monitor the formation of the product by TLC.
-
Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, purify the product further by recrystallization or column chromatography.
Quantitative Data:
| Aldehyde | Amino Acid | Dipolarophile | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Isatins | L-proline | N-ethylmaleimide | EtOH | 94 | >99:1 | [2] |
| 4-Bromobenzaldehyde | THIQ | Olefinic oxindole | EtOH | 67 | 6:1 | [3] |
Method 3: Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of amines. [4][5]In the context of pyrrolidine-containing phenols, this reaction can be employed to couple a pyrrolidine derivative with a phenolic aldehyde or ketone.
General Reaction Scheme:
Caption: Reductive Amination Synthesis.
Experimental Protocol: Synthesis of 3-(Pyrrolidin-1-ylmethyl)phenol
Materials:
-
3-Hydroxybenzaldehyde
-
Pyrrolidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as catalyst)
-
Standard laboratory glassware
Procedure:
-
Reactant Solution: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) and pyrrolidine (1.1 equivalents) in dichloroethane.
-
Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) to the solution in portions at room temperature. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC until the aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the final product.
Quantitative Data:
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Various aldehydes/ketones | Various amines | NaBH(OAc)₃ | DCE/THF | High | [6][7] |
| Aldehydes/ketones | Various amines | NaBH₄/Acid | MeOH | Good | [8] |
Biological Evaluation: Anticancer Activity
Many pyrrolidine-containing phenols exhibit potent anticancer activity, often through the inhibition of tubulin polymerization. [1]The cytotoxicity of these compounds is commonly assessed using the MTT assay.
Experimental Workflow: MTT Assay for Cytotoxicity Screening
Caption: Experimental workflow for the MTT assay. [9]
Protocol: MTT Assay
This protocol provides a general procedure for assessing the cytotoxicity of synthesized compounds against a cancer cell line. [9][10][11][12][13] Materials:
-
Cancer cell line (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Synthesized pyrrolidine-containing phenol compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Quantitative Data: Anticancer Activity of Pyrrolidine-Containing Phenols
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Combretastatin A-4 Analogue | HeLa, HCT-116, HepG2 | <0.1 | Tubulin Polymerization Inhibition | [5][14][15][16][17] |
| Pyrrolidinone-Hydrazone | PPC-1, IGR39 | 2.5-20.2 | Not specified | [1] |
| Phenylpyrrolidinone Derivative | Various | 2.8 | HDAC Inhibition | [18] |
Signaling Pathways Modulated by Pyrrolidine-Containing Phenols
Many anticancer agents, including those with a pyrrolidine-phenol scaffold, exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are common targets.
PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway. [19][20][21][22][23]
MAPK Signaling Pathway
Caption: Simplified MAPK/ERK signaling pathway. [24][][26][27]
Conclusion
The synthetic methods detailed in these application notes provide robust and versatile routes to a wide range of pyrrolidine-containing phenols. The palladium-catalyzed N-arylation, 1,3-dipolar cycloaddition, and reductive amination reactions are powerful tools for medicinal chemists. The biological evaluation protocols, such as the MTT assay, are essential for determining the therapeutic potential of these novel compounds. Understanding the modulation of key signaling pathways, like PI3K/Akt and MAPK, by these molecules can provide crucial insights into their mechanisms of action and guide future drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. [PDF] Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 13. researchgate.net [researchgate.net]
- 14. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 17. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. cusabio.com [cusabio.com]
- 24. researchgate.net [researchgate.net]
- 26. cusabio.com [cusabio.com]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimization of reaction conditions for stereoselective pyrrolidine synthesis
Welcome to the technical support center for the stereoselective synthesis of pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and overcome common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving stereoselective synthesis of pyrrolidines?
A1: Several robust strategies exist for the stereoselective synthesis of pyrrolidines. The most prominent methods include:
-
[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with alkenes is a highly effective and atom-economical method for constructing the pyrrolidine ring, with the potential to create up to four new stereocenters.[1] This approach can be catalyzed by transition metals or organocatalysts.
-
Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are widely used to catalyze conjugate additions to electrophiles like nitroolefins. This is followed by a cyclization step to form highly functionalized and enantioenriched pyrrolidines.
-
Intramolecular Cyclization: The cyclization of acyclic precursors that already contain one or more stereocenters is a common and effective strategy. An example is the iodocyclization of enantiopure homoallylic sulfonamides.
Q2: My enantioselectivity (ee) is low. What are the most critical factors to investigate?
A2: Low enantioselectivity is a frequent issue that can often be resolved by systematically optimizing several key parameters:
-
Chiral Ligand/Catalyst: The choice of the chiral ligand in metal-catalyzed reactions or the organocatalyst is paramount. The steric and electronic properties of the catalyst create the chiral environment necessary for stereochemical control. It is often beneficial to screen a library of ligands or catalysts.
-
Temperature: Asymmetric reactions are highly sensitive to temperature. Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state that leads to the major enantiomer.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalytic cycle. Non-coordinating solvents are often preferred to minimize interference with the catalyst-substrate complex. Toluene is a common choice for many of these reactions.
-
Catalyst Purity and Loading: Ensure the high purity of both the metal precursor and the ligand. While lower catalyst loadings are often desirable, a slight increase can sometimes enhance enantioselectivity.
Q3: I'm observing poor diastereoselectivity in my [3+2] cycloaddition reaction. How can I improve it?
A3: Poor diastereoselectivity often points to a suboptimal alignment of reactants in the transition state. Consider the following adjustments:
-
Solvent Choice: The solvent can greatly influence the geometry of the transition state. For example, switching from polar protic solvents like methanol to more sterically hindered alcohols such as isopropanol or tert-butanol has been shown to improve diastereomeric ratios (d.r.).
-
Catalyst System: The nature of the catalyst, including the metal salt and chiral ligand, plays a crucial role. Screening different metal-ligand combinations is a key step in optimizing diastereoselectivity.
-
Reaction Temperature: Optimizing the temperature is crucial, as it affects the energy difference between the diastereomeric transition states. Lowering the temperature may enhance selectivity, though it could lead to longer reaction times.
-
Substrate Modification: Altering the steric bulk of the substituents on either the azomethine ylide or the dipolarophile can create a stronger facial bias, thereby improving diastereocontrol.
Q4: My reaction yield is low or the reaction is not proceeding to completion. What are the likely causes and solutions?
A4: Low or no product yield can be attributed to several factors:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the reagents or solvents. Ensure all materials are pure and dry, and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Incorrect Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be optimal. Systematically optimize these conditions and monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Side Reactions: Competing side reactions, such as the homocoupling of alkynes in A³ coupling reactions, can consume starting materials. Consider using additives or a co-catalyst to suppress these unwanted pathways.
-
Poor Substrate Reactivity: The inherent electronic or steric properties of your substrates might be hindering the reaction. It may be necessary to modify the substrates, for instance, by changing protecting groups to enhance their reactivity.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during stereoselective pyrrolidine synthesis.
Problem 1: Low Enantiomeric Excess (ee)
| Possible Cause | Suggested Solution |
| 1. Suboptimal Chiral Ligand/Catalyst | Screen a variety of chiral ligands (e.g., BOX, PyBOX, Fesulphos) or organocatalysts (e.g., different proline derivatives). |
| 2. Incorrect Metal-to-Ligand Ratio | Systematically vary the metal-to-ligand ratio. A common starting point is 1:1.1 or 1:1.2. |
| 3. Reaction Temperature is Too High | Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). |
| 4. Inappropriate Solvent | Test a range of solvents, starting with non-polar aprotic solvents like toluene, THF, or dichloromethane. |
| 5. Impurities in Reagents/Solvents | Ensure all reagents are of high purity and that solvents are anhydrous, especially for moisture-sensitive reactions. |
Problem 2: Low Diastereoselectivity (d.r.)
| Possible Cause | Suggested Solution |
| 1. Suboptimal Solvent | Screen solvents with varying polarity and steric bulk (e.g., toluene, THF, CH2Cl2, alcohols). |
| 2. Ineffective Catalyst System | The choice of ligand is critical for controlling diastereoselectivity. Some ligands may favor the endo product while others favor the exo. |
| 3. Unfavorable Reaction Temperature | Optimize the reaction temperature. Lower temperatures often improve selectivity. |
| 4. Weak Facial Bias of Substrate | Modify substituents on the starting materials to introduce greater steric hindrance, which can enhance diastereocontrol. |
Problem 3: Low or No Yield
| Possible Cause | Suggested Solution |
| 1. Catalyst Poisoning or Deactivation | Use high-purity, dry reagents and solvents. Perform the reaction under an inert atmosphere. Molecular sieves can be beneficial. |
| 2. Incomplete Reaction | Monitor the reaction by TLC or another analytical method to ensure it has reached completion. Optimize reaction time. |
| 3. Competing Side Reactions | Identify potential side reactions (e.g., alkyne homocoupling) and add specific co-catalysts or additives to suppress them. |
| 4. Incorrect Reaction Conditions | Systematically optimize temperature, concentration, and catalyst loading. A slight increase in catalyst loading may improve conversion. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from studies on the optimization of reaction conditions for stereoselective pyrrolidine synthesis.
Table 1: Optimization of a [3+2] Cycloaddition Reaction
This table shows the effect of different catalysts and solvents on the diastereoselective synthesis of pyrrolidines via 1,3-dipolar cycloaddition.
| Entry | Catalyst (mol%) | Solvent | Conversion (%) | Diastereomeric Ratio (d.r.) |
| 1 | AgOAc (20) | Toluene | 65 | 75:25 |
| 2 | Cu(OTf)2 (20) | Toluene | 90 | 80:20 |
| 3 | Zn(OTf)2 (20) | Toluene | 40 | 60:40 |
| 4 | Ag2CO3 (20) | Toluene | >95 | >95:5 |
| 5 | Ag2CO3 (20) | THF | >95 | 80:20 |
| 6 | Ag2CO3 (20) | CH3CN | >95 | 82:18 |
| 7 | Ag2CO3 (20) | CH2Cl2 | 55 | 90:10 |
| 8 | Ag2CO3 (10) | Toluene | >95 | >95:5 |
Data compiled from a study on the diastereoselective synthesis of densely substituted pyrrolidines. The reaction involved an N-tert-butanesulfinyl imine and an α-imino ester at room temperature.
Table 2: Optimization of an Organocatalytic Michael Addition
This table illustrates the effect of solvent and temperature on the yield, diastereoselectivity, and enantioselectivity of a Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene, catalyzed by a chiral pyrrolidine derivative (OC4).[2]
| Entry | Solvent | Temperature (°C) | Yield (%) | d.r. (syn:anti) | ee (syn) (%) |
| 1 | CH2Cl2 | rt | 99 | 78:22 | 68 |
| 2 | Toluene | rt | 99 | 80:20 | 75 |
| 3 | Methylcyclohexane | rt | 99 | 85:15 | 80 |
| 4 | Methylcyclohexane | 0 | 95 | 88:12 | 85 |
| 5 | Methylcyclohexane | -20 | 80 | 88:12 | 85 |
| 6 | Hexane | 0 | 90 | 86:14 | 82 |
| 7 | Et2O | 0 | 85 | 80:20 | 78 |
Data adapted from a study on new pyrrolidine-based organocatalysts.[2] Reactions were performed with 10 mol% of catalyst OC4.[2]
Experimental Protocols
Protocol 1: General Procedure for [3+2] Cycloaddition for Spirooxindole-Pyrrolidine Synthesis
This protocol provides a general guideline for the synthesis of spirooxindole-pyrrolidines via a three-component 1,3-dipolar cycloaddition reaction.
Materials:
-
Isatin derivative (1.0 mmol)
-
α-Amino acid (e.g., sarcosine, 1.0 mmol)
-
Dipolarophile (e.g., an activated alkene, 1.0 mmol)
-
Catalyst (if applicable, e.g., 4 mol%)
-
Solvent (e.g., Ethanol, 5 mL)
Procedure:
-
To a 10 mL round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the chosen solvent (5 mL).
-
If using a catalyst, add it to the mixture at this stage.
-
Stir the resulting mixture at the optimized temperature (e.g., room temperature or reflux at 100 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spirooxindole-pyrrolidine.
Protocol 2: Organocatalytic Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol describes a representative procedure for the enantioselective Michael addition catalyzed by a chiral pyrrolidine derivative.[2]
Materials:
-
Nitroolefin (e.g., trans-β-nitrostyrene, 0.2 mmol)
-
Aldehyde (e.g., 3-phenylpropionaldehyde, 0.4 mmol)
-
Organocatalyst (e.g., Catalyst OC4, 0.02 mmol, 10 mol%)
-
Solvent (e.g., Methylcyclohexane, 2 mL)
-
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the organocatalyst (10 mol%).
-
Add the chosen solvent (2 mL) and cool the mixture to the target temperature (e.g., 0 °C) in an ice bath.
-
Add the aldehyde (0.4 mmol) to the cooled solution.
-
Add the nitroolefin (0.2 mmol) to initiate the reaction.
-
Stir the reaction mixture vigorously at the target temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, determine the conversion and diastereomeric ratio of the crude reaction mixture by 1H NMR spectroscopy using an internal standard.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.
-
Purify the product by flash column chromatography on silica gel.
Visualizations: Workflows and Mechanisms
General Workflow for Reaction Optimization
Caption: A typical workflow for optimizing a stereoselective pyrrolidine synthesis reaction.
Troubleshooting Flowchart for Low Stereoselectivity
Caption: A logical guide for troubleshooting poor stereochemical outcomes in experiments.
Simplified Catalytic Cycle for Organocatalytic Michael Addition
References
Technical Support Center: Synthesis of (2R,3R,4S)-2-Hydroxymethylpyrrolidine-3,4-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of (2R,3R,4S)-2-Hydroxymethylpyrrolidine-3,4-diol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing (2R,3R,4S)-2-Hydroxymethylthis compound?
A1: The synthesis of (2R,3R,4S)-2-Hydroxymethylthis compound, a polyhydroxylated pyrrolidine alkaloid, can be approached through several key strategies. One common method involves the cyclization of acyclic precursors derived from carbohydrates, such as D-glucose or D-xylose. This often includes steps like reductive amination of a suitably protected carbohydrate derivative. Another powerful technique is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile, which can establish multiple stereocenters in a single step.[1] Additionally, methods starting from chiral amino acids like L-serine have been reported, utilizing techniques such as Sharpless asymmetric dihydroxylation to introduce the required stereochemistry.
Q2: I am observing poor diastereoselectivity in my final product. What are the critical factors to control?
A2: Achieving the desired (2R,3R,4S) stereochemistry is a critical challenge. Diastereoselectivity is heavily influenced by the chosen synthetic route. In methods involving catalytic hydrogenation, the choice of catalyst, solvent, and protecting groups on the substrate can significantly impact the stereochemical outcome. For instance, in the hydrogenation of pyrrolidinone precursors, the facial selectivity of hydrogen addition is key.[2] In 1,3-dipolar cycloaddition reactions, the stereoselectivity is governed by the geometry of the azomethine ylide and the approach of the dipolarophile, which can be influenced by the catalyst and reaction conditions.[1][3]
Q3: What are the main challenges in purifying (2R,3R,4S)-2-Hydroxymethylthis compound?
A3: The high polarity and water solubility of polyhydroxylated pyrrolidines like (2R,3R,4S)-2-Hydroxymethylthis compound pose significant purification challenges. Standard silica gel chromatography can be difficult due to strong adsorption and poor separation. Ion-exchange chromatography is a highly effective method for purifying such basic, hydrophilic compounds.[4][5] Strong cation exchange (SCX) columns can be used in a "catch-and-release" protocol where the basic pyrrolidine is retained on the column while neutral and acidic impurities are washed away.[4][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of (2R,3R,4S)-2-Hydroxymethylthis compound.
Issue 1: Low Overall Yield
A low overall yield can result from inefficiencies in one or more steps of the synthetic sequence.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low overall yield.
Possible Causes and Solutions:
-
Incomplete Reactions:
-
Cause: Insufficient reaction time, inadequate temperature, or catalyst deactivation.
-
Solution: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. If using a catalyst, ensure it is fresh and active. Consider a slight increase in temperature if the reaction is sluggish, but be mindful of potential side reactions.
-
-
Side Product Formation:
-
Cause: Incorrect stoichiometry, presence of impurities, or non-optimal reaction conditions. In reductive amination of carbohydrates, side reactions like Maillard and caramelization can occur.[7]
-
Solution: Ensure accurate measurement of all reagents. Purify starting materials if necessary. Optimize the reaction temperature and pH to minimize the formation of byproducts.
-
-
Product Degradation:
-
Cause: Harsh reaction or workup conditions (e.g., strong acid/base, high temperatures).
-
Solution: Employ milder reaction conditions where possible. During workup, maintain a suitable pH and avoid excessive heat.
-
-
Loss during Purification:
-
Cause: As a polar compound, the product may be partially lost in aqueous layers during extraction. It can also be challenging to elute from silica gel.
-
Solution: Minimize aqueous washes or perform back-extraction of the aqueous layers. For purification, consider using ion-exchange chromatography or reversed-phase chromatography.
-
Issue 2: Formation of Stereoisomers
The presence of undesired stereoisomers significantly reduces the yield of the target (2R,3R,4S) isomer.
Troubleshooting Diastereoselectivity Issues
Caption: Logical workflow for troubleshooting poor diastereoselectivity.
Possible Causes and Solutions:
-
Hydrogenation Step:
-
Cause: The catalyst and reaction conditions may not provide sufficient facial selectivity.
-
Solution: Screen different hydrogenation catalysts (e.g., Pd/C, PtO₂, Rhodium catalysts). The choice of solvent can also influence diastereoselectivity. The use of a directing group near the reacting center can enhance selectivity.[2]
-
-
1,3-Dipolar Cycloaddition:
-
Cause: The transition state geometry may not sufficiently favor the desired diastereomer.
-
Solution: The choice of Lewis acid catalyst can have a profound effect on stereoselectivity.[3] Experiment with different metal catalysts (e.g., Ag(I), Cu(I)) and chiral ligands. Solvent and temperature are also critical parameters to optimize.
-
-
Substrate Control:
-
Cause: The inherent chirality of the starting material may not be sufficient to direct the formation of the new stereocenters correctly.
-
Solution: The use of chiral auxiliaries can provide better stereocontrol. Modifying protecting groups on the substrate can alter its conformational preferences and influence the stereochemical outcome of the reaction.
-
Data Presentation
Table 1: Comparison of Conditions for Key Reaction Steps
| Reaction Step | Reagents and Conditions | Typical Yield | Diastereomeric Ratio (d.r.) | Reference |
| Reductive Amination | Carbohydrate precursor, Benzylamine, NaBH₃CN, MeOH | 50-70% | Varies with substrate | [8] |
| Carbohydrate precursor, NH₄OAc, NaBH₃CN, H₂/Pd | 60-80% | Varies with substrate | [9] | |
| Catalytic Hydrogenation | Pyrrolidinone precursor, H₂, Pd/C, EtOH | 85-95% | >10:1 | [10] |
| Unsaturated pyrrolidine, H₂, Wilkinson's catalyst | High | Highly selective | [11] | |
| Sharpless Dihydroxylation | Olefinic precursor, AD-mix-β, t-BuOH/H₂O | 80-95% | >95:5 |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of a D-Xylose Derivative (Illustrative)
This protocol is a generalized procedure based on common methods for the reductive amination of carbohydrates.
Experimental Workflow for Reductive Amination Route
Caption: General workflow for the synthesis via reductive amination.
-
Step 1: Reductive Amination:
-
A solution of the protected D-xylose derivative (1.0 eq) in methanol is treated with benzylamine (1.1 eq). The mixture is stirred at room temperature for 2-4 hours to allow for imine formation.
-
The reaction is cooled to 0 °C, and sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
-
Step 2: Workup and Cyclization:
-
The reaction is quenched by the addition of water. The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude amino alcohol, which may cyclize spontaneously or upon gentle heating.
-
-
Step 3: Deprotection:
-
The crude cyclized product is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% w/w) is added. The mixture is stirred under a hydrogen atmosphere (1-4 atm) for 24-48 hours.
-
-
Step 4: Purification:
-
The catalyst is removed by filtration through celite. The filtrate is concentrated, and the residue is purified by ion-exchange chromatography. The crude product is loaded onto a strong cation exchange (SCX) column, washed with methanol to remove non-basic impurities, and then eluted with a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) to afford the pure (2R,3R,4S)-2-Hydroxymethylthis compound.
-
Protocol 2: Purification by Ion-Exchange Chromatography
-
Column Preparation: A strong cation exchange (SCX) column is conditioned by washing with methanol.
-
Sample Loading: The crude product from the deprotection step is dissolved in a minimal amount of methanol (with a few drops of acetic acid to ensure protonation of the amine) and loaded onto the conditioned SCX column.
-
Washing: The column is washed with several column volumes of methanol to elute any neutral or acidic impurities.
-
Elution: The desired product is eluted from the column using a basic solution, typically 2-5% ammonium hydroxide in methanol.
-
Product Isolation: The fractions containing the product (identified by TLC or LC-MS) are combined and concentrated under reduced pressure to yield the purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. teledyneisco.com [teledyneisco.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. soc.chim.it [soc.chim.it]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. mdpi.com [mdpi.com]
- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low diastereoselectivity in [3+2] cycloaddition reactions
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low diastereoselectivity in [3+2] cycloaddition reactions. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in a [3+2] cycloaddition?
The stereochemical outcome of a [3+2] cycloaddition is governed by a delicate interplay of several factors. The most critical include:
-
Steric Effects: The steric bulk of substituents on both the 1,3-dipole and the dipolarophile often dictates the facial selectivity of the approach, favoring the least hindered transition state.[1][2][3]
-
Electronic Effects: The electronic nature of the substituents (electron-donating vs. electron-withdrawing) influences the frontier molecular orbital (FMO) interactions (HOMO-LUMO gaps), which control regioselectivity and can also impact diastereoselectivity.[1][4]
-
Reaction Temperature: Lower temperatures generally enhance selectivity by increasing the energy difference between competing diastereomeric transition states.[5][6]
-
Solvent Polarity: The solvent can influence the stability of the transition states and the conformation of the reactants, thereby affecting the diastereomeric ratio.[7][8][9]
-
Catalyst: In catalyzed reactions, the choice of Lewis acid or organocatalyst and its coordination to the reactants is paramount in creating a chiral environment that directs the stereochemical outcome.[10][11][12]
Q2: How does temperature typically affect the diastereomeric ratio (d.r.)?
Generally, conducting the reaction at lower temperatures (e.g., -78 °C, 0 °C) leads to higher diastereoselectivity.[5][6] This is because the reaction is under kinetic control, and a lower temperature amplifies the small energy differences between the transition states leading to the different diastereomers. Conversely, higher temperatures can provide enough energy to overcome these barriers, resulting in a product mixture that approaches the thermodynamic ratio, which is often less selective.[13] In some cases, a non-linear relationship between temperature and selectivity can be observed.[9]
Q3: Can the choice of solvent significantly alter the outcome of my reaction?
Absolutely. The solvent plays a more complex role than simply dissolving the reactants. Polar, coordinating solvents like THF can chelate to metal catalysts and reactive intermediates, leading to more rigid and organized transition states, which often enhances diastereoselectivity.[6] Non-polar solvents like toluene or hexane may lead to different aggregation states of the reactants or catalysts, which can either improve or diminish selectivity depending on the specific system.[7] For certain reactions, solvent choice is crucial for the reaction's success and stereochemical control.[14]
Troubleshooting Guide for Low Diastereoselectivity
Issue 1: My thermal [3+2] cycloaddition is yielding a nearly 1:1 mixture of diastereomers.
-
Symptoms: Analysis of the crude reaction product by ¹H NMR or chiral HPLC shows two diastereomers in approximately equal amounts.
-
Possible Causes & Solutions:
-
Insufficient Steric or Electronic Bias: The inherent structures of your 1,3-dipole and dipolarophile may not provide a strong facial preference.
-
High Reaction Temperature: The reaction may be running under thermodynamic control.
-
-
Troubleshooting Workflow:
-
Data Example: Effect of Temperature and Solvent
Consider the reaction of a nitrone with an α,β-unsaturated ester. The diastereomeric ratio (exo:endo) can be highly dependent on the reaction conditions.
| Entry | Temperature (°C) | Solvent | Diastereomeric Ratio (exo:endo) | Reference |
| 1 | 80 | Toluene | 55:45 | [13] |
| 2 | 25 | Toluene | 70:30 | Synthetic |
| 3 | 0 | Toluene | 85:15 | Synthetic |
| 4 | 0 | CH₂Cl₂ | 92:8 | [14] |
| 5 | 0 | THF | 78:22 | Synthetic |
Issue 2: My Lewis acid-catalyzed reaction shows poor selectivity.
-
Symptoms: Despite using a Lewis acid, the diastereoselectivity is not significantly better than the thermal reaction.
-
Possible Causes & Solutions:
-
Suboptimal Lewis Acid: The chosen Lewis acid may not be coordinating effectively to create a rigid, organized transition state. Hard and soft acid/base principles can be a guide.
-
Incorrect Stoichiometry: A catalytic amount may be insufficient; some reactions require stoichiometric amounts of the Lewis acid. [5] 3. Presence of Water: Trace amounts of water can deactivate the Lewis acid.
-
Need for a Chiral Ligand: An achiral Lewis acid may not be sufficient. An asymmetric reaction using a chiral ligand may be required to induce high diastereoselectivity. [11][15]
-
-
Decision Tree for Catalyst Optimization:
Caption: Decision tree for optimizing a Lewis acid-catalyzed reaction.
-
Data Example: Effect of Different Lewis Acids
For the cycloaddition of an azomethine ylide with dimethyl maleate, the choice of metal and ligand is critical.
| Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) | d.r. (endo:exo) | ee (%) | Reference |
| 1 | AgOAc (5 mol%) / 1a (5.5 mol%) | Toluene | -25 | 95 | >99:1 | 68 | [15] |
| 2 | AgOAc (5 mol%) / 3d (5.5 mol%) | Et₂O | -25 | 98 | >99:1 | 98 | [15] |
| 3 | Zn(OTf)₂ (10 mol%) / BOX (10 mol%) | CH₂Cl₂ | -20 | 91 | >95:5 | 85 | [11] |
| 4 | No Catalyst (Thermal) | Toluene | 80 | 75 | 80:20 | N/A | Synthetic |
(Note: Ligands 1a and 3d are ferrocenyloxazoline-derived N,P ligands as described in the reference. BOX is a bis(oxazoline) ligand.)
Key Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Temperatures
This protocol outlines a method for testing the effect of temperature on diastereoselectivity.
-
Preparation: To three separate flame-dried reaction vials equipped with stir bars and under an inert atmosphere (e.g., Argon), add the dipolarophile (0.1 mmol, 1.0 equiv) and anhydrous solvent (0.5 mL).
-
Cooling: Place each vial in a cooling bath set to a different target temperature (e.g., 25 °C, 0 °C, and -20 °C). Allow the solutions to equilibrate for 15 minutes.
-
Reaction Initiation: Add the 1,3-dipole (0.12 mmol, 1.2 equiv) to each vial simultaneously via syringe.
-
Monitoring: Stir the reactions at their respective temperatures and monitor progress by thin-layer chromatography (TLC).
-
Quenching & Analysis: Once the starting material is consumed (or after a set time, e.g., 24 hours), quench the reactions with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
d.r. Determination: Analyze the crude product from each reaction by ¹H NMR spectroscopy to determine the diastereomeric ratio by integrating characteristic, well-resolved signals for each diastereomer.
Protocol 2: General Procedure for Lewis Acid Catalyst Screening
-
Setup: In a glovebox or under a strict inert atmosphere, add the chosen Lewis acid (e.g., AgOAc, 0.01 mmol, 10 mol%) to a flame-dried reaction vial. [15]2. Ligand Addition (if applicable): If using a chiral ligand, add the ligand (0.011 mmol, 11 mol%) to the vial and stir with the Lewis acid in anhydrous solvent (0.5 mL) for 30 minutes to allow for complex formation.
-
Reactant Addition: Cool the vial to the desired temperature (e.g., -25 °C) and add the dipolarophile (0.1 mmol, 1.0 equiv).
-
Initiation: Slowly add a solution of the 1,3-dipole precursor (e.g., an imino ester, 0.12 mmol, 1.2 equiv) and any required base (e.g., Et₃N) over 10 minutes.
-
Reaction & Analysis: Stir the reaction until completion, then perform a standard aqueous work-up. Analyze the crude product by NMR to determine the diastereomeric ratio and by chiral HPLC to determine the enantiomeric excess (if applicable). [15]
-
Relationship Diagram:
Caption: Key parameters influencing diastereoselectivity in cycloadditions.
References
- 1. scispace.com [scispace.com]
- 2. Diastereoselectivity in the SE2″ reaction of chiral pentadienylsilanes: a test for the relative importance of steric and electronic effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. eurasia12.uoi.gr [eurasia12.uoi.gr]
- 4. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the mechanism of [3+2] cycloaddition reactions between N‐benzyl fluoro nitrone and maleimides, its selectivity and solvent effects | Semantic Scholar [semanticscholar.org]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Pyrrolidine-3,4-diol Isomers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of pyrrolidine-3,4-diol isomers by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the separation of these stereoisomers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the column chromatography purification of this compound isomers.
Q1: I am seeing poor or no separation between my this compound isomers. What should I do?
A1: Poor resolution is a common challenge, especially with stereoisomers. Here are several steps to troubleshoot this issue:
-
Optimize the Mobile Phase: Systematically screen different mobile phase compositions by varying the ratio of polar and non-polar solvents. For normal-phase chromatography, solvents like hexane/isopropanol or hexane/ethanol are good starting points.[1] Modifiers such as trifluoroacetic acid (TFA) or diethylamine can be added in small amounts to improve peak shape and resolution.
-
Select an Appropriate Stationary Phase: For separating enantiomers, a chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralcel® OD-H) are often a good starting point due to their broad applicability.[2][3] If you are separating diastereomers and still face issues, trying different types of silica gel or even other stationary phases like alumina could be beneficial.[4]
-
Consider Derivatization: If direct separation is challenging, consider derivatizing the diol isomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column like a C18 column.[2]
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Using a column oven to maintain a consistent and optimized temperature can also positively impact separation.[3]
Q2: My peaks are tailing or are very broad. How can I improve the peak shape?
A2: Peak tailing or broadening can be caused by several factors:
-
Column Overload: You might be injecting too much sample. Try reducing the sample concentration or the injection volume.[3]
-
Secondary Interactions: The hydroxyl groups of the diol may be interacting with residual silanols on the silica gel surface. Adding a small amount of an acid (like TFA) or a base (like triethylamine) to the mobile phase can help suppress these interactions.[3]
-
Column Degradation: The column may be old or contaminated. Flushing the column with a strong solvent or replacing it if necessary can resolve this.[3]
Q3: I am experiencing low recovery of my purified isomers. Where is my compound going?
A3: Low recovery can be frustrating. Here are some potential causes and solutions:
-
Adsorption to the Column: The polar nature of this compound can lead to irreversible adsorption onto the stationary phase. Deactivating the silica gel to reduce its acidity might help.[4]
-
Compound Decomposition: The compound might not be stable on silica gel. You can test for stability by spotting the compound on a TLC plate, letting it sit for a while, and then eluting to see if degradation occurs.[4] If it is unstable, using a less acidic stationary phase like alumina or a different purification technique might be necessary.[4]
Q4: My retention times are not reproducible between runs. What is causing this?
A4: Irreproducible retention times are often due to a lack of system stability:
-
Inconsistent Mobile Phase: Ensure the mobile phase is prepared fresh, thoroughly mixed, and degassed for each run.[3]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[3]
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before each injection. A stable baseline is a good indicator of equilibration.[2]
-
Air Bubbles: Air trapped in the system can cause fluctuations. Prime the pump and degas the mobile phase to remove any bubbles.[3]
Data Presentation
Table 1: Stationary and Mobile Phase Selection Guide
| Isomer Type | Recommended Stationary Phase | Typical Mobile Phase System | Additives/Modifiers |
| Diastereomers | Silica Gel (100-200 or 230-400 mesh) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | - |
| Enantiomers | Chiral Stationary Phase (e.g., Polysaccharide-based) | Hexane/Isopropanol, Hexane/Ethanol | Trifluoroacetic acid (TFA), Diethylamine (DEA) |
| Diastereomers (formed via derivatization) | C18 Reversed-Phase | Acetonitrile/Water | Formic Acid |
Table 2: Starting Conditions for Chiral HPLC/SFC
| Parameter | HPLC | SFC |
| Column | Chiralcel® OD-H or similar polysaccharide-based column | Chiral Stationary Phase Column |
| Mobile Phase | n-Hexane:Isopropanol (90:10) with 0.1% TFA | Supercritical CO2 with a co-solvent (e.g., Methanol, Ethanol) |
| Flow Rate | 1.0 mL/min | 2-4 mL/min |
| Detection | UV at 210 nm (if no chromophore, consider derivatization or other detectors like MS or ELSD) | UV or Mass Spectrometry (MS) |
| Temperature | 40°C (using a column oven) | 40°C |
Experimental Protocols
Protocol 1: General Column Chromatography Workflow for Diastereomer Separation
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or bubbles.
-
Sample Loading: Dissolve the crude mixture of this compound isomers in a minimum amount of solvent.[5] Load the sample onto the top of the silica bed.[5] Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and then adding this to the column.[5]
-
Elution: Begin eluting with the mobile phase, collecting fractions. The progress of the separation can be monitored by Thin-Layer Chromatography (TLC).[6]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the desired purified isomers.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Chiral HPLC Method Development for Enantiomer Separation
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns are a good starting point.[7][3]
-
Mobile Phase Preparation: Prepare a mobile phase, for instance, a mixture of n-hexane and isopropanol with a small amount of TFA (e.g., 90:10:0.1 v/v/v).[2] Degas the mobile phase before use.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[2]
-
Sample Injection: Prepare a dilute solution of the racemic this compound in the mobile phase and inject it into the HPLC system.[2]
-
Data Acquisition: Record the chromatogram. The two enantiomers should elute at different retention times.[2]
-
Optimization: If separation is not optimal, systematically vary the mobile phase composition (e.g., change the hexane/isopropanol ratio) or try different modifiers to improve resolution.[7]
Protocol 3: Sample Preparation for Analysis
-
Dissolution: Dissolve the mixture of isomers in the mobile phase or a compatible solvent.[7]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or HPLC system.
-
Dilution: Dilute the sample to an appropriate concentration to avoid overloading the column.[3]
Visualizations
Caption: Troubleshooting logic for poor isomer separation.
Caption: General workflow for isomer purification.
References
- 1. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Overcoming challenges in the large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, in a question-and-answer format.
1. 1,3-Dipolar Cycloaddition Reaction
-
Question: My 1,3-dipolar cycloaddition reaction is showing low yield. What are the potential causes and solutions?
Answer: Low yields in the 1,3-dipolar cycloaddition step can stem from several factors:
-
Impurity of the Ylide Precursor: The achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, can be used crude.[1] However, significant impurities can interfere with the reaction. If you suspect this is the issue, consider a purification step for the precursor, although it is not typically required.
-
Moisture in the Reaction: This reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Incorrect Stoichiometry: Carefully check the stoichiometry of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.
-
Reaction Temperature: The reaction temperature is critical. Ensure the temperature is maintained as specified in the protocol.
-
-
Question: I am observing the formation of multiple diastereomers. How can I improve the diastereoselectivity?
Answer: The use of a chiral auxiliary, such as (2'S)-bornane-10,2-sultam, is key to controlling the stereochemistry of the cycloaddition.[1][2][3] If you are experiencing poor diastereoselectivity:
-
Chiral Auxiliary Purity: Ensure the chiral auxiliary is of high purity.
-
Reaction Conditions: Temperature and solvent can influence diastereoselectivity. Adhere strictly to the optimized reaction conditions.
-
Alternative Chiral Auxiliaries: While camphor sultam is effective, other chiral auxiliaries could be explored, though this would require significant process development.
-
2. Diastereomer Separation
-
Question: I am having difficulty separating the diastereomers by crystallization. What can I do?
Answer: The separation of diastereomers 7 and 8 is achieved by crystallization, which can be a challenging step.[1][2][3] If you are facing issues:
-
Solvent System: The choice of solvent for crystallization is crucial. Experiment with different solvent systems and ratios to find the optimal conditions for selective crystallization of the desired diastereomer.
-
Seeding: Using a seed crystal of the pure desired diastereomer can significantly improve the crystallization process.
-
Cooling Rate: A slow and controlled cooling rate is often necessary to obtain well-formed crystals and achieve good separation. Rapid cooling can lead to the co-precipitation of both diastereomers.
-
Purity of the Mixture: Impurities can inhibit crystallization. Ensure the crude mixture is reasonably pure before attempting crystallization. A preliminary purification step, if possible without chromatography, might be beneficial.
-
3. Reduction and Deprotection
-
Question: The LAH reduction of the chiral auxiliary is incomplete. How can I ensure the reaction goes to completion?
Answer: Incomplete reduction with Lithium Aluminum Hydride (LAH) can be due to:
-
LAH Activity: LAH is highly reactive and can be deactivated by moisture. Use fresh, high-quality LAH and ensure anhydrous reaction conditions.
-
Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time.
-
Stoichiometry: Ensure a sufficient excess of LAH is used to reduce the amide.
-
-
Question: The final catalytic hydrogenation for debenzylation is slow or incomplete. What troubleshooting steps can I take?
Answer: Challenges in the catalytic hydrogenation step can be addressed by:
-
Catalyst Activity: The Palladium on carbon (Pd/C) catalyst can lose activity over time. Use a fresh, high-quality catalyst. The catalyst loading is also important; ensure you are using the recommended amount.
-
Hydrogen Pressure: The reaction is run under pressure (e.g., 100 psi).[1] Ensure your system is maintaining the correct pressure.
-
Solvent: The choice of solvent can impact the reaction rate. Ethanol is a commonly used solvent for this step.[1]
-
Presence of Catalyst Poisons: Certain functional groups or impurities can poison the catalyst. Ensure the substrate is sufficiently pure before this step.
-
Frequently Asked Questions (FAQs)
-
Question: What is the overall yield I can expect for the large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol?
Answer: A practical large-scale synthesis has been reported with an overall yield of 51%.[1][2][3]
-
Question: Is chromatography necessary for this synthesis?
Answer: A key advantage of the reported large-scale synthesis is that it avoids the need for chromatography for the purification of intermediates and the final product.[1][2][3]
-
Question: Are there alternative synthetic routes available?
Answer: Yes, other synthetic routes have been reported, including those starting from glucose and xylose, though these often result in very low yields and involve multiple steps, making them less practical for large-scale production.[1] Other approaches involve enzymatic chiral resolution.[3]
-
Question: What are the key starting materials for the most practical large-scale synthesis?
Answer: The key starting materials are (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam (the dipolarophile) and N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (the achiral ylide precursor).[1][2][3]
Quantitative Data Summary
| Step | Reactants | Product | Reagents/Conditions | Yield | Reference |
| Final Deprotection | (3R,4R)-1-Benzyl-4-(benzyloxymethyl)pyrrolidin-3-ol | (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol Hydrochloride | 10% Pd/C, 4 M HCl in dioxane, Ethanol, 100 psi H₂ | 100% | [1] |
| Overall Synthesis | (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam and N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine | (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol | Multi-step synthesis involving 1,3-dipolar cycloaddition, LAH reduction, and catalytic hydrogenation | 51% | [1][2][3] |
Experimental Protocols
Key Experiment: Catalytic Hydrogenation for the Synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol Hydrochloride
This protocol is adapted from a reported practical large-scale synthesis.[1]
-
Reaction Setup:
-
To a solution of (3R,4R)-1-benzyl-4-(benzyloxymethyl)pyrrolidin-3-ol (70 g, 0.235 mol) in ethanol (700 mL), add a 4 M solution of HCl in dioxane (59 mL, 0.235 mol).
-
To this solution, add 10% Palladium on carbon (50 g).
-
-
Hydrogenation:
-
Pressurize the resulting slurry with hydrogen to 100 psi.
-
Stir the reaction mixture vigorously at room temperature for 2 days.
-
-
Work-up and Isolation:
-
After the reaction is complete (monitored by TLC), carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Dry the resulting solid under vacuum to furnish (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol hydrochloride (38 g, 100% yield).
-
-
Analysis:
-
Confirm the purity of the final product by TLC analysis (e.g., using 75% CMA-50 in CMA-80).
-
Visualizations
Caption: Overall workflow for the large-scale synthesis.
Caption: Troubleshooting logic for low cycloaddition yield.
References
Technical Support Center: Separation of Cis/Trans Isomers of 3-Hydroxy-4-hydroxymethylpyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the separation of cis and trans isomers of 3-hydroxy-4-hydroxymethylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis/trans isomers of 3-hydroxy-4-hydroxymethylpyrrolidine?
A1: The primary methods for separating diastereomeric isomers like the cis and trans forms of 3-hydroxy-4-hydroxymethylpyrrolidine include High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP), derivatization followed by chromatography on an achiral phase, diastereomeric salt crystallization, and enzymatic resolution. The choice of method depends on the scale of the separation, required purity, and available equipment.
Q2: Which chiral stationary phases (CSPs) are most effective for separating polar amino alcohols like 3-hydroxy-4-hydroxymethylpyrrolidine?
A2: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often a good starting point for the direct separation of polar compounds by HPLC.[1] For highly polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) on polar stationary phases can also be an effective technique.[2]
Q3: Can I separate the isomers without a chiral column?
A3: Yes, it is possible to separate the isomers on a standard achiral column (like C18) after derivatization with a chiral derivatizing agent. This process creates diastereomers that have different physical properties and can be separated.[3]
Q4: What is diastereomeric salt crystallization and when should I use it?
A4: Diastereomeric salt crystallization is a classical method for resolving racemates or separating diastereomers on a larger, preparative scale. It involves reacting the isomeric mixture with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation by crystallization.[4][5] This method is particularly useful when kilograms of a single isomer are required.[3]
Q5: Are there any enzymatic methods for separating these isomers?
A5: Yes, enzymatic kinetic resolution can be a highly selective method. Lipases are commonly used to selectively acylate or hydrolyze one isomer, allowing for the separation of the unreacted isomer from the modified one.[6][7]
Troubleshooting Guides
Issue 1: Poor or No Resolution in Chiral HPLC
Symptoms:
-
Co-elution of cis and trans isomers.
-
Broad, overlapping peaks.
-
Resolution value (Rs) < 1.5.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic antibiotic-based). The selection of the CSP is the most critical factor in chiral separations.[8] |
| Suboptimal Mobile Phase Composition | Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape and resolution.[9] Reversed Phase/HILIC: Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer. Optimize the pH and concentration of the buffer.[2] |
| Incorrect Column Temperature | Systematically vary the column temperature. Lower temperatures often increase enantioselectivity, but higher temperatures can improve peak efficiency.[8] |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column is a common cause of peak broadening and poor resolution.[10] |
Experimental Workflow for HPLC Method Development:
Issue 2: Peak Tailing in HPLC
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Poor peak integration and inaccurate quantification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | For basic compounds like 3-hydroxy-4-hydroxymethylpyrrolidine, interactions with residual silanol groups on silica-based columns can cause tailing. Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (0.1-0.2%) to block these active sites.[8] |
| Mobile Phase pH | Ensure the mobile phase pH is appropriate for the analyte. For amines, a higher pH can sometimes improve peak shape by keeping the analyte in its neutral form, but this depends on the stationary phase. |
| Column Overload | Dilute the sample and inject a smaller volume to see if peak shape improves.[10] |
| Column Contamination or Degradation | Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.[11] |
Logical Diagram for Troubleshooting Peak Tailing:
Data Presentation: Comparison of Separation Techniques
The following table summarizes typical performance characteristics for different methods of separating chiral pyrrolidine derivatives, which can be used as a general guideline for separating the cis and trans isomers of 3-hydroxy-4-hydroxymethylpyrrolidine.
| Separation Method | Typical Chiral Selector/Reagent | Mobile Phase/Solvent | Resolution (Rs) | Enantiomeric/Diastereomeric Excess (ee/de %) | Scale |
| Chiral HPLC (Direct) | Polysaccharide-based CSP (e.g., Chiralcel® OD-H) | n-Hexane/Isopropanol/TFA | > 1.5 | > 99% | Analytical to Preparative |
| Chiral HPLC (Indirect) | Achiral C18 column with chiral derivatizing agent | Acetonitrile/Water with modifier | Diastereomer dependent | > 99% | Analytical |
| Diastereomeric Salt Crystallization | (R)-(-)-Mandelic Acid or (1S)-(+)-10-Camphorsulfonic acid | Ethanol or Isopropanol | N/A | Up to 98% | Preparative to Industrial |
| Enzymatic Kinetic Resolution | Lipase (e.g., from Candida antarctica) | Phosphate buffer | N/A | > 99% | Preparative |
Note: The values presented are representative and will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparative Chiral HPLC (Adaptable Method)
This protocol provides a general starting point for the preparative separation of cis and trans isomers of 3-hydroxy-4-hydroxymethylpyrrolidine. Optimization will be required.
1. Materials:
-
Preparative HPLC system with a UV detector.
-
Chiral column: Polysaccharide-based preparative column (e.g., 20 x 250 mm).
-
Mobile Phase: HPLC-grade n-hexane and isopropanol (IPA), with diethylamine (DEA) as a modifier.
-
Sample: A mixture of cis and trans isomers of 3-hydroxy-4-hydroxymethylpyrrolidine dissolved in the mobile phase.
2. Method:
-
Column Equilibration: Equilibrate the preparative chiral column with the mobile phase (e.g., 90:10 n-Hexane/IPA with 0.1% DEA) at a flow rate appropriate for the column diameter (e.g., 10-20 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a concentrated solution of the isomer mixture. The optimal loading amount should be determined through loading studies, starting with a small injection and gradually increasing the volume.
-
Elution: Run the separation isocratically.
-
Fraction Collection: Collect fractions corresponding to the two separated isomer peaks.
-
Analysis of Fractions: Analyze the collected fractions using an analytical chiral HPLC method to determine the purity of each isomer.
-
Solvent Removal: Combine the pure fractions for each isomer and remove the solvent under reduced pressure.
Workflow for Preparative HPLC Separation:
Protocol 2: Diastereomeric Salt Crystallization (Adaptable Method)
This protocol outlines a general procedure for separating the isomers via diastereomeric salt formation. The choice of resolving agent and solvent is critical and requires screening.[12]
1. Materials:
-
Racemic mixture of cis and trans-3-hydroxy-4-hydroxymethylpyrrolidine.
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid, (1S)-(+)-10-camphorsulfonic acid).
-
Solvent for crystallization (e.g., ethanol, methanol, isopropanol).
-
Filtration apparatus.
2. Method:
-
Salt Formation: Dissolve the isomeric mixture in the chosen solvent. Add an equimolar amount of the chiral resolving agent. Heat the mixture gently to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should crystallize out. Further cooling in an ice bath may improve the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Base: Dissolve the collected diastereomeric salt in water and adjust the pH with a suitable base (e.g., NaOH) to liberate the free amine.
-
Extraction: Extract the aqueous solution with an organic solvent (e.g., dichloromethane).
-
Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent to obtain the enriched isomer.
-
Purity Analysis: Determine the diastereomeric purity of the obtained isomer using chiral HPLC or NMR spectroscopy.
Logical Diagram for Diastereomeric Salt Crystallization:
References
- 1. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chiraltech.com [chiraltech.com]
- 11. chiraltech.com [chiraltech.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Enantioselectivity in Metal-Catalyzed Pyrrolidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the enantioselective synthesis of pyrrolidines.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Q1: What are the common causes of low enantioselectivity (ee)?
Low enantioselectivity is a frequent challenge. Several factors can contribute to this issue. The primary areas to investigate include the choice of ligand, the metal-to-ligand ratio, reaction temperature, and the solvent used.
-
Ineffective Chiral Ligand/Catalyst: The chosen chiral ligand may not be optimal for the specific substrate. The steric and electronic properties of the ligand are crucial for creating the necessary chiral environment.
-
Incorrect Metal-to-Ligand Ratio: In metal-catalyzed reactions, the ratio of the metal precursor to the chiral ligand is critical. A 1:1.1 or 1:1.2 metal-to-ligand ratio is often a good starting point for optimization.
-
Suboptimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Generally, lower reaction temperatures enhance enantioselectivity by favoring the transition state that leads to the major enantiomer.
-
Inappropriate Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst-substrate interaction and, consequently, the enantioselectivity. Non-coordinating solvents like toluene or dichloromethane are often preferred.
-
Presence of Impurities: Water or other impurities can interfere with the catalyst, leading to a decrease in enantioselectivity. It is crucial to use pure and dry reagents and solvents and to perform reactions under an inert atmosphere.
Q2: How can I improve the reaction yield without compromising enantioselectivity?
Improving yield while maintaining high enantioselectivity requires careful optimization of reaction conditions.
-
Catalyst Loading: While lower catalyst loadings are economically and environmentally desirable, a slightly higher loading can sometimes improve both yield and enantioselectivity.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC/LC-MS to determine the optimal reaction time. While lower temperatures often favor enantioselectivity, they can also lead to longer reaction times and lower conversions. A systematic optimization of both temperature and time is necessary.
-
Substrate Concentration: The concentration of the reactants can influence the reaction rate. Increasing the concentration may improve the yield, but it's important to ensure that it doesn't negatively affect the enantioselectivity.
Q3: My reaction is not reproducible. What are the likely causes?
Lack of reproducibility can be frustrating. The following factors are common culprits:
-
Inconsistent Reagent Quality: The purity of starting materials, catalysts, and solvents is paramount. Use reagents from a reliable source and ensure they are properly stored.
Technical Support Center: One-Pot Two-Step Intramolecular Hydroamination
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in one-pot, two-step intramolecular hydroamination reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental setup and execution of one-pot, two-step intramolecular hydroamination reactions.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| HP-01 | Low to no product yield. | 1. Inactive catalyst. 2. Inappropriate solvent. 3. Unoptimized reaction temperature. 4. Presence of impurities. 5. Catalyst degradation. | 1. Use a fresh batch of catalyst or co-catalyst. For instance, with gold(I) catalysts, a silver salt co-catalyst is often used to generate the active catalytic species in situ.[1][2] 2. Screen different solvents. Acetonitrile has been found to be effective in some gold-catalyzed hydroaminations.[1][2] 3. Optimize the reaction temperature. While some reactions proceed at ambient temperature[3][4][5], others may require elevated temperatures (e.g., 90°C).[1] 4. Ensure all reagents and solvents are pure and dry. 5. For iridium catalysts, a major deactivation pathway can be avoided by altering reaction conditions.[6] |
| HP-02 | Formation of undesired side products. | 1. Incorrect regioselectivity (Markovnikov vs. anti-Markovnikov). 2. Competing intermolecular reaction. 3. Substrate degradation. | 1. The choice of catalyst is crucial for controlling regioselectivity. Late transition metals often favor Markovnikov addition.[7] For anti-Markovnikov products, specific strategies like hydrozirconation followed by amination can be employed.[8] 2. Use high-dilution conditions to favor the intramolecular pathway. 3. Lower the reaction temperature or shorten the reaction time. |
| HP-03 | Reaction stalls before completion. | 1. Catalyst deactivation. 2. Product inhibition. 3. Change in pH. | 1. Add a fresh portion of the catalyst. Some catalysts have limited stability under reaction conditions. 2. This is inherent to some catalytic cycles. Consider a different catalyst system if this is suspected. 3. Buffer the reaction mixture if your substrate or product is pH-sensitive. |
| HP-04 | Difficulty in reproducing literature results. | 1. Subtle differences in reagent purity or solvent grade. 2. Variations in inert atmosphere techniques. 3. Differences in reaction setup and stirring rate. | 1. Use reagents from the same supplier as the literature or purify your own. Ensure solvents are rigorously dried. 2. Ensure rigorous exclusion of air and moisture, as many hydroamination catalysts are sensitive. 3. Follow the literature procedure as closely as possible, paying attention to details like the rate of addition of reagents.[9] |
Frequently Asked Questions (FAQs)
Q1: What is a one-pot, two-step intramolecular hydroamination?
A1: It is a synthetic strategy where two distinct reaction steps are carried out sequentially in the same reaction vessel without isolating the intermediate. This approach improves efficiency by reducing workup steps and minimizing solvent waste. For example, an initial reaction could be the in-situ generation of a reactive intermediate, followed by the catalytic intramolecular hydroamination.[10][11]
Q2: How do I choose the right catalyst for my substrate?
A2: The choice of catalyst depends on the nature of the unsaturated bond (alkene, alkyne) and the amine.
-
Late transition metals (e.g., Rh, Ir, Pd, Au) are often used. Gold(I) complexes are effective for hydroamination of alkynes.[1][2] Chiral NHC-iridium complexes have shown high activity for unactivated aminoalkenes.[6]
-
Early transition metals (e.g., Ti, Zr) and lanthanides are also employed, particularly for intramolecular reactions of amino alkenes.
-
Base-mediated hydroamination can be an alternative to metal catalysis for certain substrates.[12]
Q3: What are the typical reaction conditions?
A3: Reaction conditions vary widely. Some ruthenium-catalyzed reactions proceed at ambient temperature.[3][4][5] Gold-catalyzed reactions might require heating to 90°C in a solvent like acetonitrile with a co-catalyst.[1] It is crucial to consult the literature for the specific catalytic system you are using.
Q4: My substrate has multiple functional groups. Will this interfere with the reaction?
A4: Functional group tolerance is a key consideration. Some methodologies are highly tolerant of various functional groups, while others are not. For instance, a redox-enabled Cope-type hydroamination has been shown to be tolerant of aryl halides, carbonyls, and nitro groups, but not aryl boronic acids or esters.[10] Always check the compatibility of your substrate's functional groups with the chosen catalytic system.
Q5: What is the difference between Markovnikov and anti-Markovnikov hydroamination?
A5: This refers to the regioselectivity of the addition of the N-H bond across an unsymmetrical alkene or alkyne.
-
Markovnikov addition: The hydrogen atom adds to the carbon with more hydrogen substituents, and the nitrogen atom adds to the more substituted carbon.
-
anti-Markovnikov addition: The opposite occurs; the nitrogen atom adds to the less substituted carbon.[13] Controlling this selectivity is a significant challenge, and the outcome is often dictated by the catalyst and mechanism.[14]
Experimental Protocols
Protocol 1: Gold-Catalyzed Intramolecular Hydroamination of an Aminoalkyne
This protocol is a generalized procedure based on common practices for gold-catalyzed hydroaminations.[1][2]
Step 1: Catalyst Activation
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the gold(I) pre-catalyst (e.g., NHC-Au(I) complex, 1 mol%).
-
Add the silver salt co-catalyst (e.g., AgSbF₆, 1-2 mol%).
-
Add anhydrous solvent (e.g., acetonitrile, 1 mL per 1 mmol of substrate).
-
Stir the mixture at room temperature for 15-30 minutes.
Step 2: Hydroamination Reaction
-
Add the aminoalkyne substrate (1.0 mmol) to the flask containing the activated catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) using an oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction (if necessary) and proceed with standard workup and purification procedures.
Protocol 2: Redox-Enabled One-Pot Cope-Type Intramolecular Hydroamination
This protocol is based on a reported redox-enabled strategy.[10]
Step 1: Oxidation
-
In a round-bottom flask, dissolve the starting amine (e.g., amine 1a, 1.0 equiv) in the chosen solvent.
-
Add the oxidant (e.g., 2.2 equiv) and stir the mixture at the specified temperature (e.g., 60°C) to generate the hydroxylamine intermediate in situ.
Step 2: Hydroamination and Reduction
-
After the oxidation is complete (as monitored by an appropriate method), add the reductant to the same pot.
-
Continue stirring until the pyrrolidine N-oxide intermediate is reduced to the final pyrrolidine product.
-
Upon completion, perform an appropriate aqueous workup. The product can often be isolated in high purity without chromatography.[10]
Data Presentation
Table 1: Optimization of Gold-Catalyzed Hydroamination of Phenylacetylene with Aniline
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 2b (1%) | AgSbF₆ (2%) | CH₃CN | 90 | 70 | [1] |
| 2 | 2b (1%) | AgSbF₆ (1%) | CH₃CN | 90 | 99 | [1] |
| 3 | 7b (1%) | AgSbF₆ (2%) | CH₃CN | 90 | 55 | [2] |
| 4 | 7b (1%) | AgPF₆ (2%) | CH₃CN | 90 | 48 | [2] |
Conditions: 1.0 mmol aniline, 1.5 mmol phenylacetylene, 16h.
Visualizations
References
- 1. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 3. Catalytic one-pot synthesis of cyclic amidines by virtue of tandem reactions involving intramolecular hydroamination under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 6. Design, scope and mechanism of highly active and selective chiral NHC–iridium catalysts for the intramolecular hydroamination of a variety of unactiva ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05884J [pubs.rsc.org]
- 7. Hydroamination - Wikipedia [en.wikipedia.org]
- 8. One-Pot Anti-Markovnikov Hydroamination of Unactivated Alkenes by Hydrozirconation and Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
- 10. A redox-enabled strategy for intramolecular hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-Pot Sequential Hydroamination Protocol for N-Heterocycle Synthesis: One Method To Access Five Different Classes of Tri-Substituted Pyridines | UBC Chemistry [chem.ubc.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to 1H and 13C NMR Analysis of Pyrrolidine-3,4-diol Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of successful research. Pyrrolidine-3,4-diol derivatives, a class of compounds with significant potential in medicinal chemistry, present unique analytical challenges. This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of these derivatives, offering supporting experimental data and protocols to aid in their characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of organic compounds. For this compound derivatives, ¹H and ¹³C NMR provide invaluable information on the connectivity of atoms, stereochemistry, and the electronic environment of the nuclei.
Comparative Analysis of ¹H and ¹³C NMR Data
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the substituents on the pyrrolidine ring. Below is a comparative summary of typical chemical shift ranges for the core structure of this compound and a representative N-substituted derivative.
| Compound | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |
| This compound (Hydrochloride Salt) | The proton NMR spectrum of (3S,4S)-Pyrrolidine-3,4-diol hydrochloride shows specific signals corresponding to the protons on the pyrrolidine ring. Due to the complexity of the spectrum and the influence of the hydrochloride, precise shifts can vary.[1] | The carbon NMR spectrum of (3S,4S)-Pyrrolidine-3,4-diol hydrochloride provides key signals for the carbon atoms of the pyrrolidine ring. |
| N-Substituted this compound Derivative | In a representative diol compound with aromatic substituents, hydroxyl (-OH) protons are observed around 2.86 ppm and aliphatic (-CH₂-) protons at approximately 4.56 ppm. Aromatic protons typically appear in the range of 7.31–8.23 ppm.[2] | The ¹³C NMR spectrum of a substituted diol derivative shows imide and ketone carbons at approximately 163.5, 164, and 192.4 ppm. Aromatic carbons are observed in the region of 115.5 to 153.8 ppm.[2] |
Alternative Analytical Techniques: A Brief Comparison
While NMR is unparalleled for detailed structural elucidation, other techniques can provide complementary information, particularly for purity assessment and analysis of complex mixtures.
| Technique | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | HPLC offers superior sensitivity for detecting and quantifying trace impurities, especially isomers and closely related substances, through chromatographic separation. It is a powerful tool for purity analysis.[3] | HPLC does not provide the detailed structural information that NMR does. It primarily serves to separate and quantify components in a mixture. |
| Mass Spectrometry (MS) | Mass spectrometry is highly sensitive and can be used to determine the molecular weight of a compound with high accuracy. When coupled with HPLC (HPLC-MS), it is a powerful technique for identifying components in a mixture. | MS provides information about the mass-to-charge ratio of ions, but it does not directly reveal the connectivity of atoms in a molecule in the same way NMR does. Structural isomers can be difficult to distinguish without fragmentation analysis. |
Experimental Protocols
A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound derivatives is provided below.
Sample Preparation
-
Sample Quantity: For ¹H NMR, use approximately 1-5 mg of the compound. For ¹³C NMR, a higher concentration of 10-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[4][5]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices for polar compounds like this compound derivatives include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Methanol (CD₃OD), or Deuterium Oxide (D₂O).[4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial before transferring it to a 5 mm NMR tube.[4]
-
Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.
NMR Data Acquisition
-
Spectrometer: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm.
-
Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: A wider spectral width of around 200-220 ppm is necessary to cover the range of carbon chemical shifts.
-
Number of Scans: A significantly larger number of scans (often several hundred to thousands) is required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a novel this compound derivative, from synthesis to structural confirmation.
Caption: Workflow for the characterization of a novel this compound derivative.
This guide provides a foundational understanding of the application of ¹H and ¹³C NMR spectroscopy in the analysis of this compound derivatives. By following the outlined protocols and utilizing the comparative data, researchers can confidently approach the structural elucidation of these important compounds.
References
A Comparative Guide to HPLC Methods for Separating Pyrrolidine-3,4-diamine Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of pyrrolidine-based compounds is a critical determinant of their biological activity, making the separation and analysis of stereoisomers a crucial step in drug discovery and development. Pyrrolidine-3,4-diamine possesses two chiral centers, giving rise to four possible stereoisomers: a trans enantiomeric pair ((3R,4R) and (3S,4S)) and a cis enantiomeric pair ((3R,4S) and (3S,4R)). The distinct spatial arrangement of the two amino groups in these isomers dictates their interaction with biological targets. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the effective separation of these stereoisomers, offering supporting data from analogous compounds due to the limited availability of direct experimental data for Pyrrolidine-3,4-diamine.
Two primary HPLC strategies are employed for the separation of chiral molecules like Pyrrolidine-3,4-diamine: Direct Chiral HPLC using Chiral Stationary Phases (CSPs) and Indirect Chiral HPLC via derivatization.
Direct vs. Indirect Chiral HPLC Methods: A Comparative Overview
| Feature | Direct Chiral HPLC | Indirect Chiral HPLC |
| Principle | Enantiomers are separated directly on a chiral stationary phase (CSP) that exhibits differential interactions with each stereoisomer. | Enantiomers are first reacted with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a conventional achiral HPLC column.[1] |
| Primary Advantage | Simplicity and speed, as no sample derivatization is required. This is often the preferred method. | Utilizes less expensive and more robust achiral columns. Derivatization can also introduce a chromophore, enhancing UV detection. |
| Considerations | Requires screening of various expensive chiral columns to find a suitable phase. | Method development can be more complex, requiring optimization of the derivatization reaction. The CDA must be enantiomerically pure and the reaction should proceed without racemization.[2] |
| Typical Columns | Polysaccharide-based (e.g., Chiralpak®, Lux®), Macrocyclic glycopeptides, Cyclodextrin-based. | Standard reversed-phase columns (e.g., C18, C8). |
Method 1: Direct Separation using Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly versatile and have demonstrated broad applicability in the separation of a wide range of chiral compounds, including amines.
Experimental Protocol (Hypothetical, based on similar compounds)
This protocol is a generalized starting point for method development and will likely require optimization.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV or Mass Spectrometry (MS) detector.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Lux® Cellulose-1 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A typical starting point would be a non-polar solvent with a polar modifier, such as n-Hexane:Isopropanol (90:10, v/v).
-
Additive: For basic compounds like diamines, an amine additive is crucial for good peak shape. Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (as pyrrolidine lacks a strong chromophore, low UV is necessary, or alternatively, a more universal detector like MS or ELSD).
-
Sample Preparation: Dissolve the racemic mixture of Pyrrolidine-3,4-diamine in the mobile phase or a compatible solvent like ethanol.
Expected Performance Data (Based on Analogous Separations)
The following table presents data synthesized from separations of structurally similar chiral amines to provide an expected performance benchmark.
| Analyte (Analog) | Column | Mobile Phase | Additive | Retention Times (min) | Resolution (Rs) |
| trans-1,2-Diaminocyclohexane | Chirex 3022 (Pirkle-type) | Hexane/Ethanol/TFA | Trifluoroacetic Acid | Not specified | >1.5 |
| Chiral Primary Amines (General) | Lux® Cellulose-1 | Hexane/Isopropanol | DEA/TEA | Varies | Generally >1.5 |
| Chiral Primary Amines (General) | Chiralpak® AD-H | Hexane/Ethanol | DEA/TEA | Varies | Generally >1.5 |
Data is illustrative and synthesized from various sources for comparative purposes.
Method 2: Indirect Separation via Derivatization
This method involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral column. This is particularly useful when direct methods fail or when enhanced detection sensitivity is required.
Experimental Protocol: Derivatization with Marfey's Reagent
This protocol is adapted from the successful separation of prolinamide enantiomers, a structurally related compound.[3]
Derivatization Procedure:
-
Weigh approximately 10 mg of the Pyrrolidine-3,4-diamine stereoisomeric mixture into a vial.
-
Add 1 mL of a 1% solution of Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.
-
Add 0.5 mL of 1 M sodium bicarbonate solution.
-
Heat the mixture at 40-50°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 0.5 mL of 2 M HCl.
-
Dilute the sample with the mobile phase before injection.
HPLC Conditions:
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% Trifluoroacetic Acid (TFA). For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm (the dinitrophenyl group from Marfey's reagent provides a strong chromophore at this wavelength).[3]
Expected Performance Data (Based on Prolinamide Separation[3])
| Diastereomer Pair | Column | Mobile Phase | Retention Times (min) | Resolution (Rs) | Tailing Factor |
| L-Prolinamide derivative | Hypersil BDS C18 | Acetonitrile/Water Gradient | ~18.4 | > 5.0 | < 1.5 |
| D-Prolinamide derivative | Hypersil BDS C18 | Acetonitrile/Water Gradient | ~22.8 | > 5.0 | < 1.5 |
Experimental Workflows
The logical flow for developing an HPLC separation method for Pyrrolidine-3,4-diamine stereoisomers can be visualized as follows.
Caption: Comparative workflows for direct and indirect HPLC method development.
Signaling Pathways and Logical Relationships
The choice between a direct and indirect method often follows a logical decision path based on available resources and desired outcomes.
Caption: Decision pathway for selecting an HPLC separation strategy.
Conclusion
Both direct and indirect HPLC methods offer viable pathways for the separation of Pyrrolidine-3,4-diamine stereoisomers. The direct approach using polysaccharide-based chiral stationary phases is generally preferred for its simplicity. However, the indirect method, involving derivatization with an agent like Marfey's reagent, provides a robust alternative that can be performed on more common achiral columns and may offer advantages in detection. The choice of method will depend on the specific resources available, the complexity of the sample matrix, and the analytical requirements of the project. The protocols and comparative data provided in this guide serve as a strong foundation for developing a validated and efficient HPLC method for the critical task of separating these key chiral building blocks.
References
Comparative Analysis of α-L-Fucosidase Inhibitors Featuring Aromatic Moieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of α-L-fucosidase inhibitors that incorporate aromatic moieties. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource detailing the inhibitory potency, experimental methodologies, and relevant biological pathways associated with these compounds. All quantitative data is presented in structured tables for straightforward comparison, and detailed experimental protocols are provided. Furthermore, key biological and experimental processes are visualized using Graphviz diagrams.
Introduction to α-L-Fucosidase and its Inhibition
α-L-fucosidase (FUCA) is a lysosomal glycoside hydrolase that catalyzes the removal of terminal α-L-fucosyl residues from glycoproteins and glycolipids.[1] This enzymatic activity is crucial in various physiological and pathological processes, including cell signaling, inflammation, and cancer metastasis.[2] Dysregulation of α-L-fucosidase activity has been implicated in several diseases, making it a compelling target for therapeutic intervention. The development of potent and selective α-L-fucosidase inhibitors is, therefore, an area of significant research interest. This guide focuses on a specific class of these inhibitors: those containing aromatic moieties, which often contribute to enhanced binding affinity and selectivity.
Data Presentation: Inhibitory Potency of Selected Compounds
The following tables summarize the inhibitory activities of various α-L-fucosidase inhibitors possessing aromatic functionalities. The data has been compiled from multiple studies to facilitate a direct comparison of their potencies, typically expressed as half-maximal inhibitory concentration (IC50) or inhibition constant (Ki).
| Inhibitor Class | Specific Compound/Moiety | Enzyme Source | IC50 (µM) | Ki (nM) | Reference |
| Pyrrolidine-based | Pyrrolidine-ferrocene conjugate | Bovine Kidney | Sub-micromolar | Not Reported | [3] |
| (Pyrrolidin-2-yl)triazole derivative | Bovine Kidney | Not Reported | 4 | [4] | |
| Iminocyclopentitol-derived | Fused Aromatic (D4, F4, F9) | Corynebacterium sp. | 4.1 - 6.3 (nM) | Not Reported | |
| Polarized Aromatic (B6, D7, E6) | Corynebacterium sp. | 5.6 (nM) | Not Reported | ||
| Quinoline-type (A6, B8) | Bovine Kidney | Not Reported | 0.50 | ||
| Indole-type (D6) | Bovine Kidney | Not Reported | 0.60 |
Note: Direct comparison of IC50 and Ki values should be made with caution as experimental conditions can vary between studies.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings. Below are protocols for key experiments cited in the evaluation of α-L-fucosidase inhibitors.
α-L-Fucosidase Inhibition Assay (Chromogenic)
This assay is widely used to determine the inhibitory activity of compounds against α-L-fucosidase by measuring the enzymatic cleavage of a chromogenic substrate, p-nitrophenyl-α-L-fucopyranoside (pNPF).
Materials:
-
α-L-Fucosidase (e.g., from bovine kidney)
-
p-Nitrophenyl-α-L-fucopyranoside (pNPF)
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5
-
Stop Solution: 0.5 M Sodium Carbonate
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of pNPF in the Assay Buffer. The final concentration in the assay will typically be at or near the Km value for the enzyme.
-
Dissolve the test inhibitors in a suitable solvent (e.g., DMSO) and prepare a series of dilutions in Assay Buffer.
-
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add 20 µL of the enzyme solution to each well.
-
Add 10 µL of the inhibitor solution at various concentrations to the respective wells. For the control (no inhibition), add 10 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the pNPF substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains within the linear range.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The addition of the alkaline solution will develop the yellow color of the p-nitrophenolate ion.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell-Based α-L-Fucosidase Inhibition Assay
This assay evaluates the ability of an inhibitor to penetrate cells and inhibit intracellular α-L-fucosidase activity.
Materials:
-
Human cell line (e.g., HeLa cells)
-
Fluorogenic substrate for α-L-fucosidase (e.g., 4-methylumbelliferyl-α-L-fucopyranoside)
-
Cell lysis buffer
-
Test inhibitor compounds
-
96-well plate (black, clear bottom for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Remove the culture medium and wash the cells with PBS.
-
Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
-
Enzymatic Reaction:
-
Add the fluorogenic substrate to each well containing the cell lysate.
-
Incubate the plate at 37°C, protected from light, for a time sufficient to generate a measurable fluorescent signal in the control wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts relevant to the study of α-L-fucosidase inhibitors.
Workflow for Screening α-L-Fucosidase Inhibitors
Caption: A generalized workflow for the discovery and development of α-L-fucosidase inhibitors.
Signaling Pathways Involving α-L-Fucosidase in Cancer
Caption: The role of α-L-fucosidase in modulating EGFR and Integrin signaling pathways in cancer.
Conclusion
The development of α-L-fucosidase inhibitors with aromatic moieties represents a promising avenue for therapeutic intervention in a range of diseases, particularly cancer. The data presented in this guide highlights the potent inhibitory activities of several compound classes, including those based on pyrrolidine and iminocyclopentitol scaffolds with various aromatic substitutions. The provided experimental protocols offer a foundation for researchers to conduct their own inhibitor screening and characterization studies. Furthermore, the visualized signaling pathways underscore the critical role of α-L-fucosidase in cancer progression and provide a rationale for its targeting. Continued research in this area, focusing on the optimization of inhibitor potency, selectivity, and pharmacokinetic properties, is essential for the translation of these promising compounds into clinical candidates.
References
- 1. Dual role of fucosidase in cancers and its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. α-L-fucosidase inhibition by pyrrolidine-ferrocene hybrids: rationalization of ligand-binding properties by structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid discovery of potent α-fucosidase inhibitors by in situ screening of a library of (pyrrolidin-2-yl)triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrrolidine-Based α-Glucosidase Inhibitors: Structure-Activity Relationship and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pyrrolidine-based α-glucosidase inhibitors, focusing on their structure-activity relationships (SAR). The information presented herein is supported by quantitative data from referenced studies and includes detailed experimental protocols for the evaluation of these compounds. The aim is to offer an objective resource for researchers engaged in the discovery and development of novel antidiabetic agents.
Introduction to α-Glucosidase Inhibition
α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides like glucose. The inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus. By delaying carbohydrate digestion, α-glucosidase inhibitors reduce the rate of glucose absorption, thereby mitigating postprandial hyperglycemia. The pyrrolidine scaffold has emerged as a promising structural motif for the design of potent and selective α-glucosidase inhibitors.
Structure-Activity Relationship (SAR) of Pyrrolidine-Based Inhibitors
The inhibitory potency of pyrrolidine derivatives against α-glucosidase is significantly influenced by the nature and position of substituents on the pyrrolidine ring. Key SAR observations from various studies are summarized below.
N-Substituted Pyrrolidine Derivatives
Substituents on the nitrogen atom of the pyrrolidine ring play a critical role in modulating inhibitory activity.
-
N-Benzyl Group : The presence of an N-benzyl group is often associated with enhanced inhibitory activity. For instance, N-(benzyl)-2-acetylpyrrolidine (Compound 4a ) demonstrated a significantly lower IC50 value compared to its N-tosyl counterpart (Compound 4b ), indicating that the benzyl moiety contributes favorably to the binding interaction with the enzyme.[1][2]
-
Aromatic Amines : Coupling of N-Boc-proline with various aromatic amines has yielded potent inhibitors. The electronic properties of the substituents on the aromatic ring are crucial. Electron-donating groups, such as a p-methoxy group (in compound 3g ), have been shown to significantly enhance inhibitory activity against both α-amylase and α-glucosidase.[1]
Polyhydroxylated Pyrrolidines
The number and stereochemistry of hydroxyl groups on the pyrrolidine ring are critical for mimicking the natural carbohydrate substrate and binding to the active site of α-glucosidase.
-
Amides and sulfonamides of 3,4-dihydroxypyrrolidines have been synthesized and evaluated, with some compounds showing more potent inhibition than standard drugs like acarbose.[3]
-
The presence of polar groups, such as an amino (-NH2) or hydroxyl (-OH) group on a phenyl ring attached to the pyrrolidine core, can lead to a 3-4 fold increase in potency.[3]
Pyrrolidine-2,5-dione Derivatives
Derivatives of pyrrolidine-2,5-dione (succinimide) have also been explored as α-glucosidase inhibitors. While many derivatives in one study showed moderate to poor inhibition, specific substitutions led to a significant increase in potency. For example, compound 11o from a synthesized series emerged as a good inhibitor with an IC50 value of 28.3 ± 0.28 µM.[4]
Comparative Inhibitory Activity
The following tables summarize the in vitro α-glucosidase inhibitory activity (IC50 values) of representative pyrrolidine-based inhibitors from the literature.
Table 1: N-Substituted Pyrrolidine Derivatives
| Compound | Substituent(s) | α-Glucosidase IC50 | Reference |
| 4a | N-benzyl, 2-acetyl | 0.52 ± 0.02 mM | [1][2] |
| 4b | N-tosyl, 2-acetyl | 1.64 ± 0.08 mM | [1][2] |
| 3g | N-(4-methoxyphenyl)amide | 18.04 µg/mL | [1] |
| 3f | N-(4-chlorophenyl)amide | 27.51 µg/mL | [1] |
| 3a | N-phenylamide | 47.19 µg/mL | [1] |
Table 2: Pyrrolidine-2,5-dione Derivatives
| Compound | Key Structural Features | α-Glucosidase IC50 | Reference |
| 11o | Specific substituted pyrrolidine-2,5-dione | 28.3 ± 0.28 µM | [4] |
Table 3: Pyrrolidine-Pyrazoline Hybrids
| Compound | Substituent on Phenyl Ring | α-Glucosidase IC50 | Reference |
| 21 | 2-trifluoromethoxy | 52.79 ± 6.00 µM | [5] |
| Acarbose (Standard) | - | 121.65 ± 0.50 µM | [5] |
Visualizing Structure-Activity Relationships and Workflows
Caption: Key SAR determinants for pyrrolidine-based α-glucosidase inhibitors.
Experimental Protocols
A generalized, detailed methodology for the in vitro α-glucosidase inhibition assay is provided below, based on protocols cited in the literature.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (pyrrolidine derivatives)
-
Acarbose (as a positive control)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the assay should be optimized.
-
Prepare a stock solution of the substrate, pNPG, in phosphate buffer.
-
Dissolve the test compounds and acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of desired test concentrations.
-
-
Assay in 96-Well Plate:
-
Add a specific volume of the test compound solution (at various concentrations) to the wells of a 96-well plate.
-
For the negative control, add the same volume of phosphate buffer (with the same percentage of DMSO as the test wells).
-
For the positive control, add a known concentration of acarbose.
-
Add the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
-
Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding the sodium carbonate solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance in the presence of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: A typical workflow for the in vitro α-glucosidase inhibition assay.
Mechanism of Action and Physiological Consequences
The primary mechanism of action of α-glucosidase inhibitors is the competitive and reversible inhibition of α-glucosidase enzymes in the small intestine. This action leads to a series of beneficial downstream physiological effects in the management of type 2 diabetes.
By delaying the breakdown of complex carbohydrates, these inhibitors slow down the absorption of glucose into the bloodstream. This leads to a reduction in postprandial hyperglycemia, which in turn decreases the demand for insulin secretion from the pancreas. The flattened postprandial glucose excursions also lead to a reduction in the formation of advanced glycation end-products (AGEs), which are implicated in the long-term complications of diabetes. Furthermore, some studies suggest that the shift in carbohydrate digestion to more distal parts of the intestine can stimulate the release of glucagon-like peptide-1 (GLP-1), an incretin hormone with multiple anti-diabetic actions.
Caption: Physiological consequences of α-glucosidase inhibition.
Conclusion
Pyrrolidine-based compounds represent a versatile and promising class of α-glucosidase inhibitors. The structure-activity relationship studies highlight the importance of specific substitutions on the pyrrolidine ring for achieving high inhibitory potency. N-alkylation and arylation, as well as the introduction of hydroxyl groups, are key strategies for enhancing activity. The provided experimental protocol offers a standardized method for evaluating the efficacy of newly synthesized derivatives. The continued exploration of the pyrrolidine scaffold is expected to lead to the development of novel and more effective therapeutic agents for the management of type 2 diabetes.
References
- 1. An overview on the role of bioactive α-glucosidase inhibitors in ameliorating diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. youtube.com [youtube.com]
- 5. Suppression of Postprandial Blood Glucose Fluctuations by a Low-Carbohydrate, High-Protein, and High-Omega-3 Diet via Inhibition of Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Stereochemical Nuances of Glycosidase Inhibition by Pyrrolidine-3,4-diol Stereoisomers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of enzyme inhibitors is paramount. This guide provides a comparative analysis of the inhibitory activity of pyrrolidine-3,4-diol stereoisomers against various glycosidases, supported by experimental data and detailed methodologies. The stereochemistry of these iminosugars plays a critical role in their potency and selectivity as glycosidase inhibitors, a class of enzymes implicated in numerous physiological and pathological processes.
The core structure of this compound, a five-membered iminosugar, serves as a versatile scaffold for designing potent glycosidase inhibitors. The spatial arrangement of the hydroxyl groups and any substituents on the pyrrolidine ring dictates the inhibitor's ability to mimic the transition state of the natural substrate, thereby influencing its binding affinity and inhibitory effect on target glycosidases.
Comparative Inhibitory Activity
The inhibitory activities of this compound derivatives are highly dependent on their stereochemistry. While data on the unsubstituted this compound stereoisomers is sparse, studies on their closely related 2-substituted derivatives, such as those with an aminomethyl group, provide significant insights into the impact of stereoisomerism on enzyme inhibition.
Below is a summary of the inhibitory constants (Ki) and IC50 values for various stereoisomers of 2-(aminoalkyl)this compound derivatives against a range of glycosidases. This data highlights the critical importance of the absolute configuration at each chiral center for achieving potent and selective inhibition.
| Stereoisomer Configuration | Substituent at C-2 | Target Glycosidase | Enzyme Source | Ki (µM) | Inhibition Type |
| (2R,3R,4S) | -(CH2)NH(benzyl) | α-Mannosidase | Jack bean | - | Good inhibitor |
| (2S,3R,4S) | -(CH2)2NH(4-phenyl)phenyl | α-L-Fucosidase | Bovine epididymis | 6.5 | Competitive |
| (2S,3R,4S) | -(CH2)2NH(4-phenyl)phenyl | α-Galactosidase | Bovine liver | 5 | Mixed |
| (2S,3R,4S) | -(CH2)2NH(4-phenyl)phenyl | α-Mannosidase | Jack bean | 102 | Mixed |
| (2R,3S,4R) | -(CH2)2NH(phenyl) | β-Glucosidase | Almonds | 13-40 | Competitive |
| (2R,3S,4R) | -(CH2)2NH(benzyl) | β-Glucosidase | Almonds | 13-40 | Competitive |
Key Observations:
-
The (2R,3R,4S) configuration is consistently associated with good inhibition of α-mannosidases [1][2]. This stereochemical arrangement likely mimics the mannosyl cation-like transition state.
-
Stereoisomers with the (2S,3R,4S) configuration have shown inhibitory activity against multiple enzymes, including α-L-fucosidase, α-galactosidase, and α-mannosidase , albeit with varying potencies and inhibition types[1][2].
-
The enantiomeric (2R,3S,4R) configuration of certain derivatives leads to the inhibition of β-glucosidase [1][2]. This demonstrates that a change in stereochemistry can completely switch the enzyme selectivity.
Experimental Protocols
The determination of the inhibitory activity of this compound stereoisomers is typically performed using enzymatic assays. Below are detailed methodologies for the synthesis of the inhibitors and the subsequent glycosidase inhibition assays.
Synthesis of this compound Stereoisomers
The stereoselective synthesis of this compound derivatives often starts from chiral precursors such as D-mannose, D-ribose, or L-fucose[3][4]. One common strategy involves the following key steps:
-
Organometallic addition to a hemiacetalic sugar to introduce a side chain.
-
Selective nucleophilic displacement or conjugate addition of ammonia to form the pyrrolidine ring.
-
Protection and deprotection of hydroxyl and amino groups throughout the synthesis.
-
Purification of the final compounds, often using column chromatography.
The specific reagents and reaction conditions are tailored to achieve the desired stereochemistry at each chiral center.
Glycosidase Inhibition Assay
A general protocol for determining the inhibitory activity of the synthesized compounds against a specific glycosidase is as follows:
-
Reagent Preparation :
-
Prepare a buffer solution appropriate for the specific glycosidase being tested (e.g., 0.1 M phosphate buffer, pH 6.8).
-
Dissolve the glycosidase enzyme in the buffer to a specific concentration (e.g., 1 U/mL).
-
Prepare a solution of the appropriate p-nitrophenyl (pNP) glycoside substrate (e.g., p-nitrophenyl-α-D-mannopyranoside for α-mannosidase) in the buffer.
-
Prepare a stock solution of the this compound inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure :
-
In a 96-well microplate, add a defined volume of the enzyme solution to each well.
-
Add different concentrations of the inhibitor to the wells. A control well with no inhibitor should be included.
-
Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a specific duration (e.g., 15-20 minutes).
-
Initiate the enzymatic reaction by adding the pNP-glycoside substrate to each well.
-
Incubate the reaction mixture at the same temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a basic solution (e.g., 0.1 M Na2CO3).
-
-
Data Analysis :
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
For kinetic studies to determine the inhibition type (e.g., competitive, non-competitive, mixed), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using Lineweaver-Burk or Dixon plots to determine the Ki value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound stereoisomers as glycosidase inhibitors.
Caption: Workflow for Synthesis and Glycosidase Inhibition Assay.
Structure-Activity Relationship and Future Directions
The presented data underscores the profound influence of stereochemistry on the inhibitory activity of this compound derivatives. The specific arrangement of hydroxyl groups in space determines the non-covalent interactions (e.g., hydrogen bonds) with the amino acid residues in the active site of the glycosidase.
Future research in this area should focus on:
-
Systematic evaluation of all possible stereoisomers of the core this compound scaffold against a broad panel of glycosidases to build a comprehensive structure-activity relationship database.
-
Co-crystallization studies of potent inhibitors with their target enzymes to elucidate the precise binding modes and rationalize the observed stereochemical preferences.
-
Computational modeling and molecular docking studies to predict the inhibitory activity of novel derivatives and guide the design of more potent and selective inhibitors.
By continuing to explore the intricate relationship between stereochemistry and biological activity, researchers can pave the way for the development of novel and highly effective glycosidase inhibitors for various therapeutic applications.
Caption: Factors Influencing Glycosidase Inhibition.
References
- 1. Stereoselective synthesis and glycosidase inhibitory activity of 3,4-dihydroxy-pyrrolidin-2-one, 3,4-dihydroxy-piperidin-2-one and 1,2-dihydroxy-pyrrolizidin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and glycosidase inhibition evaluation of (3S,4S)-3-((R)-1,2-dihydroxyethyl)this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydroxypyrrolidine as glycosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of alpha-L-fucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of Novel Pyrrolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry with other key analytical techniques for the characterization of novel pyrrolidine compounds. Experimental data and detailed protocols are provided to support researchers in selecting the most appropriate analytical strategies for their drug discovery and development workflows.
Introduction
The pyrrolidine ring is a crucial scaffold in medicinal chemistry, forming the core of many pharmaceuticals and bioactive molecules.[1] As new pyrrolidine-based chemical entities are synthesized, their thorough analytical characterization is paramount. Mass spectrometry (MS), particularly when coupled with chromatographic techniques like liquid chromatography (LC-MS) and gas chromatography (GC-MS), offers exceptional sensitivity and structural information, making it a cornerstone of modern analytical workflows.[2] This guide will compare the performance of mass spectrometry with other common analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, for the analysis of novel pyrrolidine derivatives.
Principles of Analytical Techniques
Mass Spectrometry (MS) identifies compounds by measuring their mass-to-charge ratio (m/z). When coupled with chromatography (LC or GC), it allows for the separation and sensitive detection of individual components in a complex mixture. Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. 1D and 2D NMR experiments are powerful tools for the unambiguous elucidation of the carbon-hydrogen framework.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. It is a rapid and non-destructive technique for confirming the presence of key chemical bonds.[3]
Comparative Performance Analysis
For a comprehensive comparison, we will consider the analysis of a representative novel pyrrolidine derivative, a synthetic cathinone analog, α-Pyrrolidinovalerophenone (α-PVP). While a single study providing a head-to-head comparison of all techniques for this specific compound is not available, the following tables compile representative performance data from studies on α-PVP and structurally similar compounds.
Quantitative Performance Comparison
| Parameter | LC-MS/MS | GC-MS | NMR (Quantitative) | FTIR (Quantitative) |
| Limit of Detection (LOD) | 0.5 ng/mL[4] | 0.5 ng/mL[4] | ~1-10 µg/mL | Typically not used for trace quantification |
| Limit of Quantification (LOQ) | 1 ng/mL[4] | 1 ng/mL[4] | ~5-50 µg/mL | Not applicable |
| **Linearity (R²) ** | >0.99[2] | >0.99[5] | >0.99 | Not applicable |
| Precision (%RSD) | <15%[2] | <15%[5] | <5% | Not applicable |
| Accuracy (%Recovery) | 85-115%[2] | 90-110%[5] | 95-105% | Not applicable |
Note: Data is compiled from multiple sources analyzing α-PVP or related synthetic cathinones and should be considered representative.
Qualitative Performance Comparison
| Feature | Mass Spectrometry (LC-MS & GC-MS) | NMR Spectroscopy | FTIR Spectroscopy |
| Information Provided | Molecular weight, elemental formula (HRMS), structural fragmentation patterns.[3] | Detailed connectivity of atoms (C-H framework), stereochemistry.[3] | Presence of specific functional groups (e.g., C=O, N-H).[3] |
| Sensitivity | Very high (pg to fg range).[2] | Lower (µg to mg range). | Moderate (µg to mg range). |
| Sample Requirement | Small (µL of solution). | Larger (mg of pure substance). | Moderate (mg of substance). |
| Destructive | Yes | No | No |
| Primary Use | Identification and quantification. | Unambiguous structure elucidation. | Functional group identification. |
Experimental Protocols
LC-MS/MS Analysis of a Novel Pyrrolidine Compound
This protocol is representative for the quantitative analysis of a novel pyrrolidine derivative in a biological matrix.
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. Chromatographic Conditions
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized. For α-PVP, a potential transition is m/z 246.2 → 126.1.
GC-MS Analysis of a Novel Pyrrolidine Compound
This protocol is suitable for volatile or semi-volatile pyrrolidine derivatives. Derivatization may be necessary for polar compounds.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine sample, add an appropriate internal standard and adjust the pH to 9-10 with a suitable buffer.
-
Add 3 mL of an organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
(Optional) Reconstitute in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
-
Inject 1 µL into the GC-MS system.
b. GC-MS Conditions
-
Instrument: Gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer.
-
Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Mandatory Visualizations
Experimental workflows for LC-MS/MS and GC-MS analysis.
Illustrative signaling pathway of a novel pyrrolidine compound.
Fragmentation Patterns in Mass Spectrometry
The fragmentation of novel pyrrolidine compounds in MS/MS is highly dependent on their specific structure. However, some general fragmentation pathways are commonly observed. For α-PVP, a characteristic fragmentation involves the cleavage of the bond alpha to the nitrogen atom in the pyrrolidine ring, leading to the formation of a stable iminium ion.
Characteristic fragmentation of α-PVP in MS/MS.
Conclusion
Mass spectrometry, particularly when hyphenated with liquid or gas chromatography, is an indispensable tool for the analysis of novel pyrrolidine compounds. It offers unparalleled sensitivity and selectivity for both quantitative and qualitative analysis. While NMR spectroscopy remains the gold standard for definitive structure elucidation and FTIR is valuable for rapid functional group identification, MS techniques provide a powerful and versatile platform for the comprehensive characterization of new chemical entities in drug discovery and development. The choice of the optimal analytical technique will ultimately depend on the specific research question, the properties of the analyte, and the required level of sensitivity and structural detail.
References
- 1. benchchem.com [benchchem.com]
- 2. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
A Comparative Guide to Determining Pyrrolidine Derivative Stereochemistry: X-ray Crystallography in Focus
For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional arrangement of atoms in pyrrolidine derivatives is paramount. The stereochemistry of these nitrogen-containing heterocycles dictates their biological activity, pharmacological properties, and potential toxicity. While X-ray crystallography stands as the definitive method for elucidating absolute stereochemistry, a comprehensive understanding of its performance in comparison to other analytical techniques is crucial for efficient and accurate drug discovery and development.
This guide provides an objective comparison of X-ray crystallography with key alternative methods—Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD)—for the stereochemical determination of pyrrolidine derivatives. Supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the most appropriate technique for their specific needs.
Quantitative Comparison of Analytical Techniques
The selection of a method for stereochemical analysis depends on various factors, including the nature of the sample, the information required (relative vs. absolute configuration, or enantiomeric purity), and available instrumentation. The following table summarizes the key performance metrics of each technique for the analysis of chiral pyrrolidine derivatives.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Chiral HPLC | Vibrational Circular Dichroism (VCD) |
| Primary Output | 3D electron density map, absolute configuration[1] | 1D and 2D spectra for determining relative and, with specific methods, absolute stereochemistry[1] | Chromatogram showing enantiomeric separation and purity[1] | Differential absorption spectrum of circularly polarized light, enabling absolute configuration determination[2][3] |
| Sample Requirement | High-quality single crystal (>0.1 mm)[1] | 1-25 mg for ¹H NMR, higher for ¹³C NMR[1] | Microgram to milligram quantities[1] | 5-15 mg, recoverable[2] |
| Measurement Time | Minutes to over 24 hours[1] | Seconds to several hours[1] | 10-30 minutes per sample | 1-12 hours |
| Key Advantage | Unambiguous determination of absolute configuration[4] | Provides detailed structural information in solution[5] | "Gold standard" for determining enantiomeric purity[6] | Applicable to non-crystalline samples (oils, liquids) in solution[2][3] |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain[3][4] | Indirect determination of absolute configuration, often requiring chiral derivatizing agents[4] | Requires method development and a suitable chiral stationary phase[7] | Requires quantum mechanical calculations for interpretation[2] |
In-Depth Analysis of Stereochemical Determination Methods
X-ray Crystallography: The Gold Standard
X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of all stereocenters.[4] The technique relies on the diffraction pattern of X-rays by a single, well-ordered crystal.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow a high-quality single crystal of the pyrrolidine derivative (typically >0.1 mm in all dimensions) from a suitable solvent or solvent mixture. This is often the most challenging step.
-
Crystal Mounting: Carefully mount the selected crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
Structure Refinement: An initial model of the molecule is built and refined against the experimental data to improve the fit. This involves adjusting atomic positions, and thermal parameters.
-
Absolute Configuration Determination: For chiral molecules, the absolute configuration is determined by analyzing the anomalous scattering of the X-rays, often quantified by the Flack parameter. A value close to zero confirms the correct absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of molecules in solution.[5] For pyrrolidine derivatives, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space interactions between protons, providing insights into their relative arrangement. To determine absolute configuration or enantiomeric excess, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) is often necessary.
Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent (Mosher's Amide Analysis)
This protocol is for determining the absolute configuration of a chiral pyrrolidine amine using Mosher's acid chloride ((R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride).[8][9][10]
-
Derivatization: React the enantiomerically pure or enriched pyrrolidine amine separately with both (R)- and (S)-Mosher's acid chloride to form the corresponding diastereomeric amides.
-
Purification: Purify the resulting diastereomers by chromatography.
-
NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric amides.
-
Spectral Analysis: Assign the proton signals for both diastereomers.
-
Configuration Assignment: Compare the chemical shifts of protons adjacent to the newly formed stereocenter in the two diastereomers. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original amine can be determined based on the established Mosher's model.[8][9][10]
Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomers
Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers, making it indispensable for determining the enantiomeric excess (ee) of a chiral pyrrolidine derivative.[6][7] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Experimental Protocol: Direct Chiral HPLC Separation of a Pyrrolidine Amine
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) are often effective for primary amines.[11]
-
Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). Basic additives like diethylamine (DEA) or ethylenediamine (EDA) are often added to improve peak shape and resolution for amines.[11]
-
Sample Preparation: Dissolve the pyrrolidine derivative sample in the mobile phase.
-
Analysis: Inject the sample onto the equilibrated HPLC system. The enantiomers will elute at different retention times.
-
Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.
Vibrational Circular Dichroism (VCD): A Powerful Alternative for Absolute Configuration
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2] It has emerged as a robust method for determining the absolute configuration of molecules in solution, particularly for those that are difficult to crystallize.[3] The experimental VCD spectrum is compared with a spectrum predicted by quantum mechanical calculations for a known absolute configuration.
Experimental Protocol: VCD Analysis for Absolute Configuration
-
Sample Preparation: Prepare a solution of the pyrrolidine derivative in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good signal-to-noise ratio.
-
VCD Spectrum Measurement: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform quantum mechanical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD spectrum for one enantiomer of the pyrrolidine derivative. This requires a conformational search to identify the most stable conformers.
-
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.[12]
Visualizing the Workflow and Decision-Making Process
To further aid in the understanding and selection of the appropriate analytical technique, the following diagrams illustrate the experimental workflows and a logical decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. biotools.us [biotools.us]
- 3. spark904.nl [spark904.nl]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
Pyrrolidine Derivatives as Dual Inhibitors of α-Amylase and α-Glucosidase: A Comparative Docking Study
A comprehensive analysis of the binding affinities and inhibitory potential of various pyrrolidine derivatives against key diabetic enzyme targets, α-amylase and α-glucosidase, is presented. This guide synthesizes findings from multiple docking studies, offering a comparative overview of their efficacy and interaction mechanisms.
The management of postprandial hyperglycemia is a cornerstone of type 2 diabetes treatment. Inhibition of carbohydrate-hydrolyzing enzymes, namely α-amylase and α-glucosidase, presents a key therapeutic strategy. Pyrrolidine derivatives have emerged as a promising class of inhibitors for these enzymes. This guide provides a comparative analysis based on molecular docking studies, elucidating the structure-activity relationships and binding interactions of these compounds.
Comparative Inhibitory Activity and Binding Affinity
The inhibitory potential of various pyrrolidine derivatives against α-amylase and α-glucosidase has been evaluated through in vitro assays and in silico docking studies. The half-maximal inhibitory concentration (IC50) and binding energy are key parameters for comparison.
| Derivative Class | Compound | Target Enzyme | IC50 (µM) | Binding Energy (kcal/mol) | Reference |
| Pyrrolidine-2-carbonitrile | para-methyl (6b) | α-Amylase | 9.36 - 21.54 (µg/mL) | - | [1] |
| para-chloro (6c) | α-Amylase | 9.36 - 21.54 (µg/mL) | - | [1] | |
| para-methyl (6b) | α-Glucosidase | 13.32 - 46.14 (µg/mL) | - | [1] | |
| para-chloro (6c) | α-Glucosidase | 13.32 - 46.14 (µg/mL) | - | [1] | |
| N-Boc-proline amides | 4-methoxy analogue (3g) | α-Amylase | 26.24 (µg/mL) | -7.2 | [2][3] |
| 4-methoxy analogue (3g) | α-Glucosidase | 18.04 (µg/mL) | -8.1 | [2][3] | |
| Compound 3a | α-Amylase | 36.32 (µg/mL) | -6.4 | [2][4] | |
| Compound 3f | α-Glucosidase | 27.51 (µg/mL) | -7.3 | [2][4] | |
| Pyrrolidine-based Pyrazolines | Compound 21 | α-Glucosidase | 52.79 ± 6.00 | - | [5][6] |
| Pyrrolidine-chalcone hybrids | Compound 3 | α-Amylase | 14.61 ± 0.12 | Stronger than acarbose | [7] |
| Compound 3 | α-Glucosidase | 25.38 ± 2.09 | Stronger than acarbose | [7] | |
| N-acetylpyrrolidine | N-(benzyl)-2-acetylpyrrolidine (4a) | α-Glucosidase | 520 ± 20 | - | [8][9] |
| N-(tosyl)-2-acetylpyrrolidine (4b) | α-Glucosidase | 1640 ± 80 | - | [8][9] | |
| Pyrrolidine-2,5-dione | Compound 11o | α-Glucosidase | 28.3 ± 0.28 | - | [10] |
| Thiazolidine-2,4-dione hybrid | Compound 22a | α-Glucosidase | 0.98 ± 0.008 | - | [10] |
Experimental Protocols
The following provides a generalized methodology for the molecular docking studies of pyrrolidine derivatives with α-amylase and α-glucosidase, synthesized from various research articles.
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystal structures of human pancreatic α-amylase and human α-glucosidase are retrieved from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structures are prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The prepared protein is saved in PDBQT format for use with docking software.
-
Ligand Preparation: The 2D structures of the pyrrolidine derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field. The ligands are then saved in PDBQT format.
2. Molecular Docking:
-
Grid Box Generation: A grid box is defined around the active site of the enzyme. The dimensions and center of the grid box are determined based on the co-crystallized ligand in the original PDB file to encompass the entire active site.[11]
-
Docking Simulation: Molecular docking is performed using software such as AutoDock.[3] The Lamarckian genetic algorithm is commonly employed for the conformational search. The docking parameters typically include a set number of genetic algorithm runs, population size, and energy evaluations.
-
Analysis of Docking Results: The docking results are analyzed based on the binding energy and the root-mean-square deviation (RMSD). The pose with the lowest binding energy is selected as the most probable binding conformation.[12] The interactions between the ligand and the active site residues, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.[13]
3. Validation of Docking Protocol:
-
The docking protocol is often validated by redocking the co-crystallized ligand into the active site of the protein. A low RMSD value between the docked conformation and the original crystal structure conformation indicates a reliable docking protocol.[11]
Visualizing the Workflow and Inhibition Mechanism
The following diagrams illustrate the typical workflow of a molecular docking study and the inhibitory mechanism of pyrrolidine derivatives on α-amylase and α-glucosidase.
References
- 1. Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, in-vitro α-glucosidase inhibition, antioxidant, in-vivo antidiabetic and molecular docking studies of pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of α-amylase and α-glucosidase dual inhibitors from NPASS database for management of Type 2 Diabetes Mellitus: A chemoinformatic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation of anticancer activity of pyrrolidine derivatives in pancreatic tumor cells
A comparative analysis of novel pyrrolidine-based compounds reveals potent anticancer activity against pancreatic tumor cells, outperforming or showing comparable efficacy to standard chemotherapeutic agents in preclinical studies. These derivatives induce cell death through various mechanisms, including apoptosis and autophagy, by targeting key signaling pathways crucial for cancer cell survival and proliferation.
Researchers in the field of oncology and drug development are continuously seeking more effective therapeutic strategies for pancreatic cancer, a malignancy notorious for its aggressive nature and resistance to conventional treatments. A growing body of evidence highlights a class of organic compounds, pyrrolidine derivatives, as a promising avenue for new anticancer drugs. This guide provides a comparative overview of the anticancer activity of various pyrrolidine derivatives against pancreatic tumor cells, supported by experimental data and detailed methodologies.
Comparative Efficacy of Pyrrolidine Derivatives
Recent studies have investigated several classes of pyrrolidine derivatives, demonstrating their cytotoxic effects on various pancreatic cancer cell lines. The efficacy of these compounds, often measured by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), is summarized below in comparison to established anticancer drugs, Gemcitabine and Edelfosine.
| Compound Class | Specific Derivative | Pancreatic Cancer Cell Line | IC50/EC50 Value | Reference Compound | Reference IC50/EC50 |
| Diphenylamine-pyrrolidin-2-one-hydrazone | Compound 13 (bearing 5-nitrothiophene moiety) | Panc-1 | 5.77 ± 0.80 µM (EC50) | - | - |
| Pyrrolidine 3,4-diol | Compounds 7 and 8b | Not specified | Reported as having the best antiproliferative effect | - | - |
| Amphiphilic Pyrrolidine | Compound 20 | Not specified | Induces apoptosis and autophagy | Edelfosine | Potent activity reported |
| Standard Chemotherapy | Gemcitabine | MIA PaCa-2 | 25.00 ± 0.47 nM (IC50) | - | - |
| Gemcitabine | Panc-1 | 48.55 ± 2.30 nM (IC50) | - | - | |
| Gemcitabine | AsPC-1, BxPC-3, MIA PaCa-2, Panc-1 | Ranged from 494 nM to 23.9 µM (IC50) | - | - | |
| Alkylphospholipid Analog | Edelfosine | PANC-1 CSCs | Inhibition of spheroid formation at 5-20 µM | - | - |
Note: The direct comparison of IC50/EC50 values should be made with caution due to variations in experimental conditions across different studies.
Mechanisms of Action: Targeting Critical Cancer Pathways
The anticancer activity of pyrrolidine derivatives stems from their ability to interfere with essential cellular processes that promote tumor growth. A significant mechanism of action for several of these compounds is the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell proliferation, survival, and metabolism.
By inhibiting this pathway, these derivatives can halt the uncontrolled growth of cancer cells and trigger programmed cell death, or apoptosis. Furthermore, some amphiphilic pyrrolidine derivatives have been shown to induce autophagy, a cellular process of self-digestion that can also lead to cell death in cancerous cells.[1]
Experimental Validation Workflow
The validation of the anticancer activity of these compounds involves a series of well-defined experimental procedures. A typical workflow for screening and characterizing the effects of pyrrolidine derivatives on pancreatic cancer cells is outlined below.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are methodologies for the key experiments cited in the validation of pyrrolidine derivatives' anticancer activity.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Pancreatic cancer cells (e.g., Panc-1, MIA PaCa-2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrrolidine derivatives or control compounds for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[2]
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50/EC50 values.[2]
Apoptosis Analysis by Flow Cytometry
This technique is used to quantify the number of cells undergoing apoptosis.
-
Cell Preparation: Pancreatic cancer cells are seeded and treated with the compounds as described for the cell viability assay.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and centrifuged.[4]
-
Staining: The cell pellet is resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]
Western Blot Analysis for Signaling Pathway Proteins
This method is used to detect and quantify specific proteins involved in signaling pathways like PI3K/AKT/mTOR.
-
Protein Extraction: After treatment with the pyrrolidine derivatives, cells are washed with ice-cold PBS and lysed using a lysis buffer to extract total proteins.[6]
-
Protein Quantification: The protein concentration in each lysate is determined using a BCA protein assay.[6]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.[6]
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR) overnight at 4°C. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. MTT Cell Viability Assay [bio-protocol.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Chiral Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The chiral pyrrolidine motif is a cornerstone in medicinal chemistry and natural product synthesis, renowned for its prevalence in a myriad of bioactive compounds. The stereoselective construction of this saturated five-membered nitrogen heterocycle has been a subject of intense research, leading to the development of a diverse array of synthetic strategies. This guide provides a comparative analysis of five prominent synthetic routes to chiral pyrrolidines, offering an objective look at their performance supported by experimental data and detailed methodologies.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for representative examples of the synthetic routes discussed in this guide. This allows for a direct comparison of their efficiency and stereoselectivity.
| Synthetic Route | Reaction Type | Catalyst/Reagent | Substrate Scope | Yield (%) | Enantiomeric Excess (e.e., %) | Diastereomeric Ratio (d.r.) | Ref. |
| 1. Catalytic Asymmetric 1,3-Dipolar Cycloaddition | [3+2] Cycloaddition | Cu(I)-Fesulphos | Azomethine ylides, Olefins | 75-95 | 90-98 | >20:1 | [1] |
| 2. Organocatalytic Asymmetric Synthesis | Aza-Michael/Michael Cascade | Squaramide | Nitroalkenes, Enones | 85-99 | 95->99 | up to 91:9 | [2] |
| 3. Transition-Metal-Catalyzed Cyclization | Tandem Cycloisomerization/Hydrogenation | Gold(I) Complex | Homopropargyl Sulfonamides | 80-96 | 94-99 | - | [3] |
| 4. Synthesis from the Chiral Pool | Multi-step synthesis | - | (S)-Pyroglutamic Acid | 40-60 (overall) | >99 | Diastereoselective | [4] |
| 5. Asymmetric Intramolecular Aza-Michael Addition | "Clip-Cycle" Reaction | Chiral Phosphoric Acid | Cbz-protected bis-homoallylic amines | 65-92 | 88-97 | - | [5] |
Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
This powerful strategy allows for the direct construction of the pyrrolidine ring with the simultaneous formation of multiple stereocenters.[6][7] The reaction involves the [3+2] cycloaddition of an azomethine ylide, generated in situ from an iminoester, with an olefin.[8][9] The use of chiral metal complexes, such as those based on copper(I), provides excellent control over the stereochemical outcome.[1]
Experimental Protocol: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
To a solution of the chiral copper(I) catalyst (e.g., Cu(I)/Fesulphos, 5 mol%) in a suitable solvent such as toluene (2 mL) is added the iminoester (0.2 mmol) and the olefin (0.24 mmol). The reaction mixture is stirred at room temperature for 16-24 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired chiral pyrrolidine. The enantiomeric excess is determined by chiral HPLC analysis.
Organocatalytic Asymmetric Synthesis
The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives are particularly effective in catalyzing the formation of chiral pyrrolidines through various reaction cascades.[10][11] One notable example is the squaramide-catalyzed asymmetric cascade aza-Michael/Michael addition reaction, which provides highly functionalized trisubstituted pyrrolidines with excellent stereocontrol.[2]
Experimental Protocol: Squaramide-Catalyzed Asymmetric Cascade Reaction
To a solution of the tosylaminomethyl enone (0.1 mmol) and the chiral squaramide catalyst (10 mol%) in a suitable solvent like dichloromethane (1 mL) is added the nitroalkene (0.12 mmol). The reaction mixture is stirred at room temperature for 24-48 hours. Upon completion, the solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to yield the chiral trisubstituted pyrrolidine. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Transition-Metal-Catalyzed Asymmetric Cyclization
Transition metals, particularly late transition metals like gold and rhodium, are highly effective catalysts for the synthesis of chiral pyrrolidines through intramolecular cyclization reactions. A notable example is the gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides, which provides access to a variety of enantioenriched pyrrolidines.[3]
Experimental Protocol: Gold-Catalyzed Tandem Cycloisomerization/Hydrogenation
In a reaction tube, the chiral homopropargyl sulfonamide (0.2 mmol) and the gold(I) catalyst (e.g., [Au(IPr)Cl]/AgOTf, 2 mol%) are dissolved in a suitable solvent such as 1,2-dichloroethane (2 mL). The mixture is stirred at 80 °C under an atmosphere of hydrogen (1 atm) for 12-24 hours. After cooling to room temperature, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the enantioenriched pyrrolidine. The enantiomeric excess is determined by chiral HPLC analysis.
Synthesis from the Chiral Pool
The "chiral pool" strategy utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. (S)-Pyroglutamic acid is a common and versatile starting material for the synthesis of a wide range of chiral pyrrolidine derivatives through multi-step synthetic sequences.[4][12][13][14]
Experimental Protocol: Synthesis of a 2,5-Disubstituted Pyrrolidine from (S)-Pyroglutamic Acid
A representative multi-step synthesis would involve the initial protection of the amine and carboxylic acid functionalities of (S)-pyroglutamic acid, followed by selective functionalization at the C5 position. For instance, the lactam carbonyl can be reduced, and the resulting cyclic hemiaminal can be reacted with a Grignard reagent to introduce a substituent at C2. Subsequent reduction of the remaining carbonyl and deprotection steps would yield the desired chiral 2,5-disubstituted pyrrolidine. The specific reagents and conditions would vary depending on the target molecule.
Asymmetric Intramolecular Aza-Michael Addition
The intramolecular aza-Michael addition is a powerful method for the construction of nitrogen-containing heterocycles.[15][16][17] The "Clip-Cycle" strategy is an elegant example of this approach, where a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via alkene metathesis. The resulting intermediate then undergoes an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to furnish the chiral pyrrolidine.[5]
Experimental Protocol: Asymmetric "Clip-Cycle" Synthesis
To a solution of the Cbz-protected bis-homoallylic amine (1.0 equiv) and the thioacrylate (1.2 equiv) in a suitable solvent like dichloromethane is added a metathesis catalyst (e.g., Grubbs' second-generation catalyst, 5 mol%). The reaction is stirred at room temperature until the starting material is consumed. The solvent is then removed, and the crude intermediate is dissolved in a solvent such as toluene. A chiral phosphoric acid catalyst (10 mol%) is added, and the mixture is stirred at the appropriate temperature (e.g., 50 °C) for 24-48 hours. The reaction is then cooled, the solvent is evaporated, and the product is purified by column chromatography to give the chiral pyrrolidine. Enantiomeric excess is determined by chiral HPLC.
Conclusion
The synthesis of chiral pyrrolidines is a well-developed field with a variety of powerful and stereoselective methods. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the required level of stereocontrol, the availability of starting materials, and the scalability of the reaction.
-
Catalytic asymmetric 1,3-dipolar cycloaddition offers a convergent and highly stereoselective route to complex pyrrolidines.
-
Organocatalysis provides an attractive metal-free alternative, often with high enantioselectivity and operational simplicity.
-
Transition-metal-catalyzed cyclizations are versatile for constructing the pyrrolidine ring from acyclic precursors.
-
Synthesis from the chiral pool is a reliable strategy when specific enantiomers of pyrrolidines are required, leveraging the inherent chirality of natural products.
-
Asymmetric intramolecular aza-Michael addition , particularly the "Clip-Cycle" approach, presents an innovative and efficient method for the synthesis of substituted pyrrolidines.
This guide provides a foundation for researchers to select the most appropriate synthetic strategy for their specific needs in the pursuit of novel chiral pyrrolidine-containing molecules for drug discovery and other applications.
References
- 1. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 2. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (PDF) Synthesis of Chiral Pyrrolidine Derivatives From [research.amanote.com]
- 13. shokubai.org [shokubai.org]
- 14. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 15. Recent contributions from the asymmetric aza-Michael reaction to alkaloids total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Pyrrolidine-3,4-diol: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Pyrrolidine-3,4-diol, ensuring the protection of personnel and compliance with safety regulations.
Safety and Hazard Profile
This compound and its salts are classified with several hazard statements, indicating potential risks upon exposure. Understanding these hazards is the first step in safe handling and disposal. The compound is generally considered harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3]
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2] |
| Skin Irritation (Category 2) | Causes skin irritation.[2][3] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[2][3] |
Note: This data is based on available information for this compound and its hydrochloride salt.
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. In cases of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If working in a poorly ventilated area or if dusts/aerosols may be generated, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that is safe, environmentally responsible, and compliant with local, state, and federal regulations.
1. Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated materials (e.g., filter paper, gloves), and empty containers, should be treated as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical and should be in good condition to prevent leaks or spills.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound waste."
3. Spill and Contamination Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully collect the absorbent material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Prevent any spilled material from entering drains or waterways.
4. Final Disposal:
-
The sealed and labeled waste container must be disposed of through a licensed professional waste disposal service.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety protocols and EHS guidelines for chemical disposal.
References
Essential Safety and Operational Guidance for Handling Pyrrolidine-3,4-diol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Pyrrolidine-3,4-diol is paramount. This guide provides immediate safety, logistical, and disposal information to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound and its derivatives are chemicals that require careful handling due to their potential hazards. The hydrochloride salt of a related compound, (3R,4S)-rel-3,4-Pyrrolidinediol, is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. While specific quantitative data for this compound is not extensively available, the provided information underscores the need for stringent safety measures.
Recommended Personal Protective Equipment (PPE)
To mitigate risks, the following personal protective equipment should be worn when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles/Face Shield | Chemical splash goggles are essential. A face shield should be used in conjunction with goggles when there is a higher risk of splashing[2][3]. |
| Hand Protection | Chemical-resistant gloves | Wear suitable protective gloves. Materials such as PVC may be appropriate, but it is crucial to consult the glove manufacturer's resistance data for the specific chemical being handled[4]. |
| Body Protection | Protective Clothing | A lab coat or chemical-resistant apron should be worn. For larger quantities or increased risk of exposure, a full suit may be necessary[2][5]. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA approved respirator if ventilation is inadequate or if there is a risk of inhaling dust or vapors. A full-face supplied-air respirator is recommended for situations with a high potential for overexposure[2][6]. |
Safe Handling and Storage Protocols
Proper operational procedures are critical to minimize exposure and prevent accidents.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood[2][3].
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area[3][5].
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Dispensing: Avoid generating dust or aerosols. If the compound is a solid, handle it in a way that minimizes airborne particles.
-
Spills: In the event of a spill, evacuate the area and remove all sources of ignition. For minor spills, absorb the material with an inert substance like vermiculite or sand and place it in a designated waste container. Major spills will require specialized cleanup procedures[4][7].
-
Hygiene: Wash hands thoroughly after handling the chemical, and before eating, drinking, or smoking[2]. Contaminated clothing should be removed and laundered before reuse[3].
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents[2][4].
-
Keep containers tightly closed to prevent contamination and leakage[2].
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be collected in appropriately labeled, sealed containers and disposed of through a licensed hazardous waste disposal company.
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
